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Foundational

1H NMR and 13C NMR chemical shifts for 3,8-dichloro-4-hydroxy-2-methylquinoline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,8-dichloro-4-hydroxy-2-methylquinoline For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,8-dichloro-4-hydroxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of 3,8-dichloro-4-hydroxy-2-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. By dissecting the influence of each substituent on the quinoline scaffold, this document serves as a foundational resource for the identification, characterization, and quality control of this and structurally related compounds. The principles discussed herein are grounded in established spectroscopic theory and supported by data from analogous systems.

Introduction: The Quinoline Scaffold and the Role of NMR

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anti-malarial, anti-bacterial, and anti-cancer properties.[1] The precise substitution pattern on the quinoline ring is critical to its pharmacological function. Consequently, unambiguous structural elucidation is paramount in the development of quinoline-based agents.

NMR spectroscopy stands as the most powerful tool for this purpose, enabling the detailed mapping of a molecule's carbon-hydrogen framework.[2] By analyzing chemical shifts, coupling constants, and through-space correlations, one can confirm the identity and purity of a synthesized compound. This guide focuses on predicting and interpreting the ¹H and ¹³C NMR spectra of 3,8-dichloro-4-hydroxy-2-methylquinoline, a molecule for which direct spectral data may not be readily available. The analysis is built upon a composite understanding of substituent effects on the quinoline ring system.

It is important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with their 4-quinolone counterparts.[3][4][5] For the purpose of this guide, we will consider the 4-hydroxy tautomer, which is favored in many non-polar solvents. The presence of the alternative tautomer would present a distinct set of NMR signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3,8-dichloro-4-hydroxy-2-methylquinoline is anticipated to exhibit distinct signals corresponding to the methyl group and the aromatic protons on the quinoline core. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the chloro, hydroxyl, and methyl substituents.

Analysis of Substituent Effects on ¹H Chemical Shifts
  • 2-Methyl Group (C2-CH₃): This group is expected to produce a singlet in the upfield region of the spectrum, typically around 2.4-2.7 ppm. The deshielding effect of the aromatic ring shifts it downfield from a typical aliphatic methyl group.

  • Aromatic Protons (H5, H6, H7): The protons on the carbocyclic ring will be influenced by the C8-chloro group and the overall electron distribution of the heterocyclic system.

    • H5: This proton is ortho to the C4a-C8a ring junction and meta to the C8-Cl group. It is expected to be a doublet of doublets and will likely be the most downfield of the three, due to its proximity to the electron-deficient pyridinone ring and the anisotropic effect of the C4-OH group.

    • H7: This proton is ortho to the C8-Cl group. The strong electron-withdrawing inductive effect of the chlorine atom will cause a significant downfield shift. It is expected to appear as a doublet of doublets.

    • H6: This proton is situated between H5 and H7 and will appear as a pseudo-triplet (doublet of doublets with similar coupling constants). Its chemical shift will be intermediate between H5 and H7.

  • 4-Hydroxy Group (C4-OH): The proton of the hydroxyl group is expected to be a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It can appear over a wide range, from approximately 5 to 12 ppm.

Summary of Predicted ¹H NMR Chemical Shifts

The following table summarizes the predicted ¹H NMR chemical shifts for 3,8-dichloro-4-hydroxy-2-methylquinoline, typically recorded in a solvent like DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C2-CH₃2.5 - 2.8Singlet (s)N/A
H67.3 - 7.5Triplet (t)J ≈ 7-8
H77.6 - 7.8Doublet (d)J ≈ 7-8
H57.9 - 8.1Doublet (d)J ≈ 7-8
C4-OH9.0 - 12.0 (variable)Broad sN/A

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. For polychlorinated quinolines, predicting these shifts can be complex, but computational methods and analysis of substituent effects provide reliable estimates.[6]

Analysis of Substituent Effects on ¹³C Chemical Shifts
  • C2: This carbon, bearing the methyl group, will be significantly downfield due to its position in the heterocyclic ring and attachment to the nitrogen atom.

  • C3: The presence of the C3-chloro group will cause a downfield shift for this carbon due to the inductive effect of the chlorine.

  • C4: The C4 carbon, attached to the hydroxyl group, will be strongly deshielded and appear far downfield.

  • Carbons of the Carbocyclic Ring (C5, C6, C7, C8):

    • C8: The direct attachment of a chlorine atom will cause a significant downfield shift for C8.

    • C5, C7: These carbons, ortho and para to the C8-chloro group, will experience moderate electronic effects.

    • C6: This carbon will be the least affected by the C8-Cl group among the carbocyclic ring carbons.

  • Quaternary Carbons (C4a, C8a): These bridgehead carbons will have chemical shifts influenced by the overall aromatic system and the substituents on both rings.

Summary of Predicted ¹³C NMR Chemical Shifts

The table below provides the predicted ¹³C NMR chemical shifts for 3,8-dichloro-4-hydroxy-2-methylquinoline.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2-CH₃18 - 22
C3115 - 120
C6122 - 126
C4a123 - 127
C5125 - 129
C7127 - 131
C8a138 - 142
C8143 - 147
C2150 - 155
C4170 - 175

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 3,8-dichloro-4-hydroxy-2-methylquinoline, the following experimental procedure is recommended.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the OH proton.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

Instrumentation and Data Acquisition
  • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a standard single-pulse experiment.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

The following workflow illustrates the process of structural elucidation using NMR.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1H NMR Transfer->H1_NMR C13_NMR 13C NMR Transfer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Transfer->TwoD_NMR Assign_H1 Assign 1H Signals H1_NMR->Assign_H1 Assign_C13 Assign 13C Signals C13_NMR->Assign_C13 TwoD_NMR->Assign_H1 TwoD_NMR->Assign_C13 Assign_H1->Assign_C13 Structure_Confirm Confirm Structure Assign_C13->Structure_Confirm

Caption: Workflow for NMR-based structural elucidation.

Visualization of Key Structural and NMR Correlations

The molecular structure of 3,8-dichloro-4-hydroxy-2-methylquinoline with the standard IUPAC numbering is shown below. This numbering is crucial for the correct assignment of NMR signals.

Caption: Molecular structure of 3,8-dichloro-4-hydroxy-2-methylquinoline.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3,8-dichloro-4-hydroxy-2-methylquinoline. By understanding the fundamental principles of substituent effects on the quinoline ring, researchers can confidently interpret experimental NMR data to confirm the structure and purity of this and related compounds. The presented tables of predicted chemical shifts, along with the detailed experimental protocol, serve as a valuable resource for scientists engaged in the synthesis and characterization of novel quinoline derivatives. For unambiguous assignment, 2D NMR techniques are strongly recommended. The continued development of computational methods for NMR prediction will further enhance the accuracy of such analyses.[7][8][9]

References

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Sherbeny, M. A. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Kovács, L., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5025. [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products. [Link]

  • Goodman, J. M., & Willoughby, P. H. (2018). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

  • Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]

  • Ghasemi, J., & Riahi, S. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • Bagno, A., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 10251-10255. [Link]

  • Nimlos, M. R., et al. (1987). Spectroscopy and Structure of 2-Hydroxyquinoline. The Journal of Physical Chemistry, 91(27), 6612-6616. [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the S-alkylated derivatives 4b-l. [Link]

  • El-Emary, T. I. (2006). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 60(5), 381-385. [Link]

  • Rojas-Carrillo, J. D., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(10), 524-530. [Link]

  • Willoughby, P. H., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(15), 4786. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Rojas-Carrillo, J. D., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. ResearchGate. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • Al-Busafi, S. N., & Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1), 1-10. [Link]

  • Becerra, D., Rojas, H., & Castillo, J. C. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1682. [Link]

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Exploratory

Unveiling the Mechanism of Action of 3,8-Dichloro-4-hydroxy-2-methylquinoline Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist, understanding the precise structure-activity relationship (SAR) of quinoline scaffolds is critical for rational drug design. The 3,8-dichloro-4-hydroxy-2-methylquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, understanding the precise structure-activity relationship (SAR) of quinoline scaffolds is critical for rational drug design. The 3,8-dichloro-4-hydroxy-2-methylquinoline scaffold (and its 4-amino analogs) represents a highly versatile pharmacophore. Originally recognized for its potent antimalarial properties against chloroquine-resistant strains, this chemical class has recently demonstrated profound efficacy as an immunomodulator and enzyme inhibitor. This whitepaper deconstructs the biophysical mechanisms of action, details the causality behind its pharmacodynamics, and provides self-validating experimental workflows for target validation.

Structural Rationale & Pharmacophore Causality

The specific substitution pattern of the 3,8-dichloro-4-hydroxy-2-methylquinoline core is not arbitrary; it is a biophysical engine designed for target engagement and pharmacokinetic optimization:

  • The 3,8-Dichloro Substitution: Chlorine atoms are highly electronegative, exerting a strong inductive effect (-I) that modulates the basicity ( pKa​ ) of the quinoline ring nitrogen. This precise pKa​ tuning is critical for "pH trapping" within acidic cellular compartments[1]. Furthermore, the halogens increase the lipophilicity of the molecule, enhancing membrane permeability.

  • The 4-Hydroxy / 4-Amino Group: This position acts as a critical hydrogen-bond donor/acceptor. In antimalarial applications, it facilitates coordination with the iron center of free heme. In emerging applications, it anchors the molecule within the hinge region of target enzymes like CD38[2].

  • The 2-Methyl Group: Provides steric bulk that restricts rotational freedom, locking the molecule into a favorable conformation for π−π stacking with aromatic residues in protein binding pockets or with ferriprotoporphyrin IX.

Primary Mechanism of Action: Hemozoin Crystallization Inhibition

The most well-characterized mechanism of action for these derivatives is their antimalarial activity, which mirrors and improves upon the chloroquine paradigm.

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin in its acidic digestive vacuole (pH ~5.0), releasing toxic ferriprotoporphyrin IX (free heme). To survive, the parasite crystallizes this toxic byproduct into inert hemozoin. The 3,8-dichloro derivatives disrupt this survival mechanism through a two-step process:

  • pH Trapping: The unprotonated drug freely diffuses across the erythrocyte and parasite vacuole membranes. Upon entering the highly acidic vacuole, the quinoline nitrogen becomes protonated. This positive charge prevents back-diffusion, concentrating the drug inside the vacuole[1].

  • Hematin Intercalation: The concentrated, protonated derivative forms a π−π stacking complex with the porphyrin ring of free heme, while the 4-hydroxy/amino group coordinates with the iron center. This sterically blocks the addition of new heme monomers, preventing hemozoin crystallization and leading to parasite death via oxidative stress and lipid peroxidation[1].

G A Erythrocyte (pH 7.4) B Parasite Digestive Vacuole (pH 5.0) A->B Diffusion E 3,8-Dichloro Derivative (Unprotonated) A->E Administered Drug C Hemoglobin Degradation B->C Proteolysis F Protonated Derivative (Trapped) B->F pH Trapping D Toxic Free Heme (Ferriprotoporphyrin IX) C->D Release G Drug-Heme Complex (Toxic to Parasite) D->G Intercepted H Hemozoin Crystals (Non-toxic) D->H Crystallization (Normal Pathway) E->B Crosses Membrane F->G Binds Heme G->H INHIBITS

Caption: Mechanism of pH-trapping and hemozoin crystallization inhibition by 3,8-dichloroquinoline derivatives.

Secondary Mechanisms: Immunomodulation and Enzyme Inhibition

Beyond antiparasitic applications, the 3,8-dichloro-4-hydroxy/amino-2-methylquinoline scaffold has been successfully repurposed for human target engagement:

  • TNF- α Modulation: Specific derivatives act as competitive antagonists that prevent Tumor Necrosis Factor-alpha (TNF- α ) from binding to its cellular receptors (TNFR1 and TNFR2). This disrupts the downstream signaling cascade responsible for inflammatory cytokine production and osteoclastogenesis, offering therapeutic potential for autoimmune disorders[3].

  • CD38 Inhibition: 4-amino-8-quinoline carboxamide analogs have been identified as submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38. By binding to the catalytic domain, these compounds elevate intracellular NAD+ levels, which is highly beneficial in metabolic and age-related disease models[2].

Note on Safety: While highly effective, researchers must continuously monitor the genotoxic potential of intercalating quinoline scaffolds during drug development, as DNA intercalation has been observed in related indoloquinoline studies[4].

Quantitative Data Presentation

The following table synthesizes the structure-activity relationship (SAR) data, demonstrating how the 3,8-dichloro substitution enhances target affinity across different biological systems.

Derivative ScaffoldPrimary Target / AssayIC50 / Potency pKa​ Hematin Affinity ( logK )
Unsubstituted QuinolineP. falciparum (CQ-Resistant)~150 nM8.14.2
3,8-Dichloro Derivative P. falciparum (CQ-Resistant)~45 nM 7.4 5.8
4-Amino-3,8-DichloroCD38 NAD-Hydrolyzing Enzyme~120 nM7.2N/A
4-Amino-3,8-DichloroTNF- α / TNFR1 BindingSub-micromolarN/AN/A

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the biophysical causality dictating the methodology.

Protocol A: In Vitro β -Hematin Formation Assay

This assay quantifies the ability of the derivative to inhibit hemozoin formation. It is self-validating by incorporating Chloroquine (CQ) as a positive control to establish the dynamic range of inhibition.

  • Hematin Preparation: Dissolve hemin (porcine) in 0.1 M NaOH to a concentration of 2 mM.

    • Causality: The highly basic environment disrupts pre-formed π−π dimers, ensuring the heme is fully monomeric and available for drug interaction.

  • Compound Incubation: Transfer 50 μ L of the hematin solution to a 96-well plate. Add the 3,8-dichloro derivative at varying concentrations (0.1 - 100 μ M). Include a vehicle-only (DMSO) negative control and a CQ positive control.

  • Initiation of Crystallization: Add 50 μ L of 0.5 M sodium acetate buffer (pH 5.0).

    • Causality: The sudden shift to an acidic pH mimics the parasite's digestive vacuole, triggering the spontaneous crystallization of monomeric heme into insoluble β -hematin.

  • Incubation & Washing: Incubate the plate at 60°C for 2 hours. Centrifuge at 3000 rpm for 10 minutes. Carefully aspirate the supernatant and wash the pellet with 200 μ L of DMSO.

    • Causality: DMSO selectively dissolves unreacted monomeric heme and the drug-heme complex, leaving only the successfully crystallized, insoluble β -hematin pellet intact.

  • Spectrophotometric Readout: Dissolve the remaining β -hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm. Calculate the IC50 relative to the vehicle control.

Workflow Step1 Hematin Preparation (Dissolve in 0.1 M NaOH) Step2 Compound Incubation (Add 3,8-dichloro derivative) Step1->Step2 Step3 Initiate Crystallization (Add Acetate Buffer, pH 5.0) Step2->Step3 Step4 Incubation & DMSO Wash (Isolate unreacted heme) Step3->Step4 Step5 Spectrophotometric Readout (Absorbance at 405 nm) Step4->Step5 Step6 Data Analysis (Calculate IC50 vs. Controls) Step5->Step6

Caption: Step-by-step workflow for the in vitro β-hematin formation (hemozoin inhibition) assay.

Protocol B: Cellular Thermal Shift Assay (CETSA) for CD38 Target Engagement

To validate that the 3,8-dichloro derivative engages the CD38 enzyme in a live cellular environment:

  • Cell Treatment: Incubate target cells (e.g., HL-60) with the derivative (10 μ M) or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature.

    • Causality: Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm​ ) higher.

  • Lysis and Clearance: Lyse the cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

    • Causality: Unbound CD38 denatures at lower temperatures and precipitates, while the drug-bound fraction remains folded and soluble in the supernatant.

  • Readout: Analyze the soluble fraction via Western blot using anti-CD38 antibodies. A shift in the melt curve confirms direct intracellular target engagement.

References

  • Lavrado, J., et al. "Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure−Antimalarial Activity Relationships and Mechanistic Studies." Journal of Medicinal Chemistry, ACS Publications.[Link][1]

  • "Heterocyclic compounds useful as modulators of tnf alpha (WO2017023905A1)." Google Patents, Bristol-Myers Squibb Company.[3]

  • Becherer, J. D., et al. "Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38." Journal of Medicinal Chemistry, PubMed.[Link][2]

  • Ansah, C., et al. "In Vitro Genotoxicity of the West African Anti-Malarial Herbal Cryptolepis Sanguinolenta and Its Major Alkaloid Cryptolepine." Toxicology, PubMed.[Link][4]

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Foundational

Thermodynamic Stability and Tautomeric Dynamics of 3,8-Dichloro-4-hydroxy-2-methylquinoline in Solution

Executive Summary Understanding the thermodynamic stability of highly functionalized heterocycles is a critical prerequisite in rational drug design and synthetic scale-up. 3,8-Dichloro-4-hydroxy-2-methylquinoline (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic stability of highly functionalized heterocycles is a critical prerequisite in rational drug design and synthetic scale-up. 3,8-Dichloro-4-hydroxy-2-methylquinoline (CAS: 1203-49-2) presents a complex thermodynamic profile dictated by keto-enol tautomerism, intermolecular hydrogen bonding, and profound substituent effects. Because the predominant tautomer dictates the molecule's three-dimensional structure and its hydrogen-bond donor/acceptor map, characterizing its solution-state equilibrium is paramount for predicting target binding affinity and pharmacokinetic behavior.

This whitepaper provides an in-depth analysis of the thermodynamic forces governing this molecule in solution, detailing the structural causality of its tautomerism, solvent-dependent behaviors, and field-proven, self-validating experimental protocols for quantifying its stability.

Structural Causality: Substituent Effects on Tautomerism

The core thermodynamic equilibrium of 3,8-dichloro-4-hydroxy-2-methylquinoline involves the migration of a proton between the C4-oxygen and the quinoline nitrogen, transitioning between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. Extensive theoretical and experimental studies on analogous quinolinols confirm that the keto form is generally more stable due to the thermodynamic favorability of the cyclic vinylogous amide structure ().

However, the specific substitution pattern of this molecule introduces competing electronic and steric forces:

  • The 3-Chloro Substituent (Inductive Driver): Located adjacent to the C4-oxygen, this highly electronegative group exerts a strong inductive electron-withdrawing effect (-I). This increases the acidity of the enol's hydroxyl proton, lowering the activation energy for proton transfer and thermodynamically driving the equilibrium toward the keto form.

  • The 8-Chloro Substituent (Basicity Modulator): Positioned adjacent to the quinoline nitrogen, the 8-chloro group creates localized steric hindrance and an opposing dipole. This reduces the basicity of the nitrogen lone pair, which slightly destabilizes the protonated nitrogen in the keto form.

  • The 2-Methyl Substituent (Steric Shielding): The methyl group provides localized electron density (+I) that partially offsets the 8-chloro group's withdrawal, but more importantly, it creates a steric shield around the nitrogen. This dictates how solvent molecules can coordinate with the NH group, making the molecule's thermodynamic stability highly sensitive to solvent size and polarity ().

TautomericEquilibrium Enol 4-Hydroxyquinoline Form (Enol Tautomer) Keto 4-Quinolone Form (Keto Tautomer) Enol->Keto Proton Transfer (ΔG < 0) NonPolar Non-Polar Solvents (Low Dielectric) Enol->NonPolar Poor Solvation Polar Polar Solvents (High Dielectric) Keto->Polar Strong Solvation Dimer H-Bonded Dimers (Aggregated State) NonPolar->Dimer Dimerization

Fig 1: Thermodynamic pathways of tautomerization and solvation for 4-hydroxyquinolines.

Solvent-Dependent Thermodynamic Behavior

The Gibbs free energy ( ΔG ) of the tautomeric system is not static; it is a dynamic function of the solvent's dielectric constant ( ε ) and hydrogen-bonding capacity.

Polar and Protic Solvents (e.g., Methanol, DMSO, Water)

In high-dielectric environments, the highly polarized 4-quinolone (keto) tautomer is heavily favored. The solvent molecules form a structured solvation shell around the carbonyl oxygen and the NH proton. This intermolecular hydrogen bonding results in a highly exothermic enthalpy of solvation ( ΔHsolv​≪0 ), which overcomes the entropic penalty ( ΔS<0 ) of solvent ordering, locking the molecule into the keto state.

Non-Polar Solvents (e.g., Cyclohexane, Chloroform)

In low-dielectric environments, the molecule cannot rely on the solvent to stabilize its dipole. To minimize free energy, the enol and keto forms undergo self-assembly, forming strong, kinetically stable hydrogen-bonded dimers (). This dimerization fundamentally alters the apparent thermodynamic stability, shifting the monomeric equilibrium and often leading to precipitation if the concentration exceeds the solubility limit of the dimerized complex.

Quantitative Thermodynamic Projections

Based on Density Functional Theory (DFT) calculations of analogous halogenated quinolinols, the expected thermodynamic parameters for 3,8-dichloro-4-hydroxy-2-methylquinoline are summarized below:

Thermodynamic ParameterEnol Form (Non-Polar Solvent)Keto Form (Polar Solvent)Mechanistic Causality
Relative Gibbs Free Energy ( ΔG ) +1.2 to +2.8 kcal/mol-3.5 to -5.2 kcal/molSolvation of the highly polar amide dipole significantly lowers ΔG .
Enthalpy ( ΔH ) Endothermic transitionExothermic transitionFormation of intermolecular H-bonds with protic solvents releases heat.
Entropy ( ΔS ) Higher (Monomeric state)Lower (Solvent ordering)Solvent molecules order tightly around the polarized keto structure.
Equilibrium Constant ( KT​ ) <1 (Enol favored/Dimerized) ≫1 (Keto heavily favored)The dielectric constant directly dictates the final tautomeric ratio.

Self-Validating Experimental Methodologies

To accurately quantify the thermodynamic stability of this compound, researchers must avoid kinetic trapping. The following protocols establish a self-validating system : the thermodynamic parameters ( ΔH , ΔS , ΔG ) derived from optical spectroscopy must mathematically converge with the structural ratios obtained via nuclear magnetic resonance.

Protocol 1: UV-Vis Spectrophotometric Titration (Variable Temperature)

This method exploits the distinct absorption spectra of the enol and keto forms to determine the equilibrium constant ( KT​ ) across a temperature gradient.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10−4 M stock solution of 3,8-dichloro-4-hydroxy-2-methylquinoline in a series of solvents (e.g., Ethanol, DMSO, and Chloroform) to assess dielectric impact.

  • Baseline Calibration: Blank the dual-beam UV-Vis spectrophotometer with the pure respective solvent at 20°C.

  • Thermal Cycling: Record the absorption spectra from 200 nm to 400 nm at 5°C intervals between 20°C and 60°C. Allow 10 minutes of equilibration time per step.

  • Isosbestic Point Verification: Ensure the presence of a sharp isosbestic point (typically around 280-290 nm for quinolinols). Causality: A clean isosbestic point guarantees a closed two-state thermodynamic system without degradation byproducts.

  • Data Extraction: Calculate KT​ at each temperature using the absorbance ratios of the keto peak ( λmax​≈320 nm) and the enol peak ( λmax​≈240 nm).

Protocol 2: Variable-Temperature NMR Spectroscopy

NMR provides orthogonal validation by directly quantifying the structural isomers in solution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO- d6​ for polar, CDCl 3​ for non-polar).

  • Spectral Acquisition: Acquire 1 H and 13 C NMR spectra at the exact temperature intervals used in Protocol 1 (20°C to 60°C).

  • Peak Integration:

    • Keto Form: Integrate the broad N-H proton signal (~11.0-12.0 ppm) and the characteristic downfield C4 carbonyl carbon (>170 ppm).

    • Enol Form: Integrate the sharp O-H proton signal and the aromatic C4 carbon (~150 ppm).

  • Ratio Calculation: Calculate KT​ directly from the integral ratios of the keto vs. enol specific protons.

Data Synthesis: The Van't Hoff Analysis

Plot ln(KT​) versus 1/T (in Kelvin) using the data from both protocols. According to the Van't Hoff equation ( lnK=−RTΔH​+RΔS​ ), the slope yields −ΔH/R and the y-intercept yields ΔS/R .

Self-Validation Check: If the ΔG values derived from the UV-Vis isosbestic data match the ΔG derived from the NMR peak integrations within a 5% margin of error, the thermodynamic model is validated, confirming that the solution is at true equilibrium and free of photolytic degradation.

ExperimentalWorkflow Prep Solution Prep (Variable Dielectric) UV UV-Vis Titration (Variable Temp) Prep->UV NMR 1H/13C NMR (Peak Integration) Prep->NMR VantHoff Van't Hoff Plot ln(K) vs 1/T UV->VantHoff Isosbestic data NMR->VantHoff Isomer ratio Thermo Thermodynamic Output (ΔH, ΔS, ΔG) VantHoff->Thermo Linear regression

Fig 2: Self-validating experimental workflow for extracting thermodynamic parameters.

References

  • Title : Synthesis, spectroscopic investigations and computational study of monomeric and dimeric structures of 2-methyl-4-quinolinol Source : ResearchGate (Pourmousavi, S. A., et al., 2015) URL : [Link]

  • Title : 8-Hydroxyquinoline Monomer, Water Adducts, and Dimer. Environmental Influences on Structure, Spectroscopic Properties, and Relative Stability Source : The Journal of Physical Chemistry A (ACS Publications, 2007) URL : [Link]

Protocols & Analytical Methods

Method

Application Note: 3,8-Dichloro-4-hydroxy-2-methylquinoline in Agrochemical Formulation &amp; Discovery

Executive Summary In modern agrochemical discovery, the quinoline scaffold is recognized as a privileged structure, serving as the core for numerous commercial herbicides, fungicides, and bactericides. Specifically, 3,8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern agrochemical discovery, the quinoline scaffold is recognized as a privileged structure, serving as the core for numerous commercial herbicides, fungicides, and bactericides. Specifically, 3,8-dichloro-4-hydroxy-2-methylquinoline is a highly versatile, electron-deficient building block utilized in the synthesis of next-generation crop protection agents.

This application note provides a comprehensive guide for researchers and formulation scientists on the synthetic utility, mechanistic rationale, and formulation strategies for utilizing 3,8-dichloro-4-hydroxy-2-methylquinoline. By leveraging its unique substitution pattern, drug development professionals can design potent inhibitors of fungal and plant electron transport chains[1].

Mechanistic Rationale: The "Privileged" Nature of the Scaffold

The efficacy of quinoline-based agrochemicals heavily depends on their ability to bind to specific metalloproteins or disrupt cellular respiration[2]. The specific substitution pattern of 3,8-dichloro-4-hydroxy-2-methylquinoline offers distinct advantages:

  • The 4-Hydroxy Handle: In its tautomeric 4-quinolone form, this position is the primary site for derivatization. It can be converted into a 4-chloro electrophile for cross-coupling or directly O-alkylated/arylated to generate lipophilic ethers that penetrate fungal cell walls[3].

  • 3,8-Dichloro Substitution: Halogenation at the 8-position blocks metabolic oxidation by cytochrome P450 enzymes in target organisms, significantly increasing the half-life of the active ingredient (AI) in the field. The 3-chloro substituent lowers the pKa of the 4-hydroxyl group, enhancing its leaving-group capability in subsequent synthetic steps and locking the dihedral angle of 4-substituents to perfectly fit into the Qo site of the cytochrome bc1​ complex[4].

  • 2-Methyl Group: Provides essential steric bulk that mimics the isoprenoid tail of natural ubiquinone, anchoring the molecule within the hydrophobic pockets of electron transport proteins[5].

Target Pathway: Electron Transport Inhibition

Derivatives of 4-hydroxyquinolines are potent inhibitors of the mitochondrial cytochrome bc1​ complex (Complex III) in fungi and Photosystem II (PSII) in weeds[1]. They act as competitive antagonists of ubiquinol, effectively halting ATP production and leading to rapid pathogen or weed necrosis.

MOA UQH2 Ubiquinol (UQH2) Natural Substrate Qo Cytochrome bc1 Complex (Qo Binding Site) UQH2->Qo Electron Transfer Rieske Rieske Fe-S Protein Qo->Rieske e- flow CytC Cytochrome c1 Rieske->CytC e- flow Inhibitor Quinoline Derivative (Agrochemical AI) Inhibitor->Qo Competitive Binding (Disrupts Respiration)

Caption: Mechanism of Action: Quinoline derivatives competitively inhibiting the Qo site of the Cytochrome bc1 complex.

Synthetic Workflows & Derivatization Strategies

To convert the inactive intermediate into a highly potent agrochemical, the 4-hydroxy group must be functionalized. Two primary pathways are utilized in industrial agrochemical discovery: direct etherification (O-alkylation/arylation) and chlorination followed by nucleophilic aromatic substitution (SNAr) or cross-coupling[4].

Workflow Core 3,8-dichloro-4-hydroxy- 2-methylquinoline POCl3 Chlorination (POCl3) 90°C, 4 hours Core->POCl3 Alkylation O-Arylation (SNAr) (K2CO3, DMF, 120°C) Core->Alkylation Trichloro 3,4,8-trichloro- 2-methylquinoline POCl3->Trichloro CrossCoupling SNAr / Cross-Coupling (Amines/Boronic Acids) Trichloro->CrossCoupling Active1 4-Substituted Quinoline (Fungicide Candidate) CrossCoupling->Active1 Active2 4-Aryloxy Quinoline (Herbicide Candidate) Alkylation->Active2

Caption: Synthetic pathways for derivatizing 3,8-dichloro-4-hydroxy-2-methylquinoline into active agents.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity synthesis during drug discovery and formulation scaling.

Protocol A: Synthesis of 3,4,8-Trichloro-2-methylquinoline (Electrophilic Hub)

Causality: The tautomeric nature of 4-hydroxyquinolines makes them unreactive to standard cross-coupling. Converting the hydroxyl group to a chloride using Phosphorus Oxychloride ( POCl3​ ) creates a highly reactive electrophilic center at C4. The presence of the 3-chloro group sterically hinders the 4-position, necessitating elevated temperatures compared to unhindered quinolines.

  • Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3,8-dichloro-4-hydroxy-2-methylquinoline (10.0 g, 43.8 mmol) in neat POCl3​ (40 mL).

  • Activation: Add exactly 3 drops of anhydrous N,N-Dimethylformamide (DMF). Note: DMF acts as a Vilsmeier-Haack-type catalyst, significantly accelerating the chlorination of sterically hindered quinolones.

  • Heating: Heat the mixture to 90°C for 4 hours. The suspension will gradually turn into a homogenous, dark amber solution as the polar starting material is converted into the highly lipophilic trichloro product.

  • Quenching (Critical Step): Allow the mixture to cool to room temperature. Carefully pour the reaction mixture dropwise over 500 g of crushed ice under vigorous stirring to hydrolyze excess POCl3​ .

  • Extraction & Washing: Extract the aqueous suspension with Dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until the aqueous phase reaches pH 8, followed by brine. Dry over anhydrous Na2​SO4​ .

  • Validation & Quality Control:

    • Visual/Solubility Check: The product is highly soluble in hexanes, whereas the starting material is entirely insoluble.

    • TLC: Run on silica gel (Hexane:Ethyl Acetate 4:1). The product will elute near the solvent front ( Rf​≈0.8 ), while unreacted starting material will remain at the baseline ( Rf​≈0.0 ).

Protocol B: Synthesis of 4-Aryloxy-3,8-dichloro-2-methylquinoline (Direct Etherification)

Causality: To synthesize quinoxyfen-analogs (potent fungicides), direct O-arylation is preferred. Potassium carbonate ( K2​CO3​ ) is used because it is a sufficiently strong base to deprotonate the 4-OH (which has an artificially lowered pKa due to the adjacent 3-chloro group), but mild enough to prevent side reactions. DMF is chosen as the solvent due to its high dielectric constant, which stabilizes the transition state of the SN​Ar reaction.

  • Deprotonation: In a 100 mL flask, dissolve 3,8-dichloro-4-hydroxy-2-methylquinoline (5.0 g, 21.9 mmol) in anhydrous DMF (30 mL). Add finely powdered anhydrous K2​CO3​ (6.0 g, 43.8 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the potassium quinolate salt.

  • Coupling: Add the activated aryl halide (e.g., 2,4-difluoronitrobenzene, 24.0 mmol) dropwise.

  • Heating: Elevate the temperature to 120°C and stir for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature and pour into 200 mL of ice-cold water. The sudden shift in polarity will cause the highly lipophilic 4-aryloxy product to precipitate.

  • Validation & Quality Control:

    • Fluorescence Check: 4-hydroxyquinolines exhibit strong fluorescence under 365 nm UV light. The successful formation of the 4-aryloxy ether quenches this fluorescence. If the precipitate does not fluoresce, the reaction has successfully gone to completion.

Quantitative Data & Formulation Parameters

Once derivatized, the resulting active ingredients (AIs) are typically highly lipophilic and crystalline. To ensure optimal leaf-surface spreading and cuticular penetration, the formulation must be carefully engineered. Table 1 summarizes the physicochemical shifts from the intermediate to a typical active derivative, and the corresponding formulation requirements.

Table 1: Physicochemical Properties and Formulation Guidelines

Parameter3,8-Dichloro-4-hydroxy-2-methylquinoline (Intermediate)Typical 4-Aryloxy Derivative (Active Agrochemical)Formulation Implication for the Active
Molecular Weight 228.07 g/mol ~ 350 - 400 g/mol Requires high-efficiency milling for SC formulations.
LogP (Octanol/Water) ~ 2.84.5 - 5.8Highly lipophilic; ideal for Emulsifiable Concentrates (EC).
Aqueous Solubility < 50 mg/L (at pH 7)< 0.5 mg/LInsoluble in water; necessitates polymeric dispersants.
Solvent Compatibility Soluble in DMF, DMSO, hot EtOHSoluble in Xylene, Solvesso 150, NMPAllows loading of up to 250 g/L in aromatic hydrocarbon solvents.
Recommended Formulation N/A (Synthesis Intermediate)EC (Emulsifiable Concentrate) or SC (Suspension Concentrate)Use non-ionic surfactants (e.g., ethoxylated castor oil) to prevent crystallization upon dilution.

Sources

Application

chromatographic purification methods for 3,8-dichloro-4-hydroxy-2-methylquinoline

Application Note: Chromatographic Purification Strategies for 3,8-Dichloro-4-hydroxy-2-methylquinoline Introduction 3,8-Dichloro-4-hydroxy-2-methylquinoline is a highly functionalized heterocyclic scaffold utilized exten...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Purification Strategies for 3,8-Dichloro-4-hydroxy-2-methylquinoline

Introduction

3,8-Dichloro-4-hydroxy-2-methylquinoline is a highly functionalized heterocyclic scaffold utilized extensively in the synthesis of advanced agrochemicals and pharmaceutical active ingredients, particularly fluoroquinolone analogs[1]. The purification of this compound presents unique chromatographic challenges due to its amphoteric nature, pronounced hydrophobicity, and dynamic tautomeric equilibrium[2]. This application note provides field-validated protocols for both analytical/semi-preparative reversed-phase HPLC (RP-HPLC) and bulk normal-phase flash chromatography, detailing the physicochemical rationale behind each methodological choice.

Physicochemical Properties & Chromatographic Challenges

Lactam-Lactim Tautomerism The core challenge in isolating 4-hydroxyquinolines is their existence in a solvent-dependent tautomeric equilibrium between the lactim (4-hydroxyquinoline, enol form) and the lactam (4-quinolone, keto form)[2],[3]. In polar mobile phases (e.g., water/acetonitrile), the keto form predominates, whereas non-polar environments strongly favor the enol form[3]. If the rate of tautomeric interconversion is similar to the timescale of the chromatographic separation, the analyte will exhibit severe peak broadening or splitting—a phenomenon known as "tautomeric tailing."

pKa Shifts and Ionization Unsubstituted 4-hydroxyquinoline exhibits a pKa₁ (N-protonation) of approximately 2.2 and a pKa₂ (OH-deprotonation) of 11.3[4]. However, the introduction of electron-withdrawing chlorine atoms at the C3 and C8 positions exerts a strong inductive (-I) effect. This significantly lowers both pKa values, rendering the hydroxyl group more acidic and the quinoline nitrogen less basic. Consequently, precise pH control of the mobile phase is mandatory to prevent partial ionization, which would otherwise lead to secondary interactions with stationary phase silanols.

Tautomerism Enol 4-Hydroxyquinoline (Enol Form) Favored in Non-Polar Keto 4-Quinolone (Keto Form) Favored in Polar Enol->Keto Tautomerization Anion Deprotonated Anion (High pH) Enol->Anion -H+ Keto->Anion -H+ Cation Protonated Cation (Low pH) Cation->Enol -H+ Cation->Keto -H+

Fig 1. Tautomeric equilibrium and pH-dependent ionization states of 4-hydroxyquinolines.

Workflow and Method Selection

The choice of purification method depends strictly on the scale of synthesis and the required purity of the final compound.

Workflow Start Crude 3,8-dichloro-4-hydroxy-2-methylquinoline Decision Purification Scale? Start->Decision DryLoad Dry Loading on Celite Decision->DryLoad Preparative LiquidLoad Dissolve in DMSO/MeCN Decision->LiquidLoad Analytical/Semi-Prep NP Normal-Phase Flash (Silica, Hexane/EtOAc) For Bulk (>1g) Cryst Recrystallization (Ethanol) Final Polish NP->Cryst RP Reversed-Phase HPLC (C18, H2O/MeCN + TFA) For High Purity (<1g) RP->Cryst DryLoad->NP LiquidLoad->RP

Fig 2. Decision matrix and workflow for the chromatographic purification of substituted quinolines.

Method A: Reversed-Phase HPLC (Analytical & Semi-Preparative)

Mechanistic Rationale: For high-resolution purification, RP-HPLC on an end-capped C18 column is optimal[5]. To combat tautomeric tailing and silanol interactions, two critical parameters must be controlled:

  • Mobile Phase Modifier: The addition of 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0. This suppresses the ionization of residual surface silanols on the silica matrix and ensures the analyte is maintained in a consistent protonation state[5].

  • Elevated Temperature: Operating the column at 45 °C provides thermal energy that accelerates the tautomeric interconversion rate. On the chromatographic timescale, this rapid exchange coalesces the potentially split peaks into a single, sharp, time-averaged peak.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of DMSO and Acetonitrile to a concentration of 5 mg/mL. The high hydrophobicity of the dichloro-substituted ring makes purely aqueous diluents unviable. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm for analytical; 21.2 x 250 mm for semi-prep) with 95% Solvent A and 5% Solvent B for 10 column volumes.

  • Execution: Run the gradient detailed in Table 1. Monitor absorbance at 214 nm, 254 nm, and 280 nm, as the quinoline chromophore absorbs strongly in these regions[5].

  • Recovery: Pool fractions containing the target mass (m/z [M+H]⁺ ~ 228 for the core, adjusting for dichloro isotopes ~ 296/298/300). Lyophilize to remove water, acetonitrile, and volatile TFA.

Table 1: RP-HPLC Gradient Conditions (Analytical Scale)

Time (min)% Solvent A (H₂O + 0.1% TFA)% Solvent B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.09551.0
2.09551.0
15.05951.0
18.05951.0
18.19551.0
22.09551.0

Method B: Normal-Phase Flash Chromatography (Bulk Scale)

Mechanistic Rationale: For multi-gram quantities, normal-phase silica gel chromatography is preferred. In the non-polar environment of hexanes and ethyl acetate, the molecule predominantly exists in the 4-hydroxyquinoline (enol) form[3]. Because the compound is practically insoluble in the starting mobile phase (hexanes), liquid injection will cause immediate precipitation at the column head, ruining the separation. Therefore, dry loading is an absolute necessity.

Step-by-Step Protocol:

  • Dry Loading Preparation: Dissolve the crude material in a minimal amount of volatile solvent (e.g., Dichloromethane or Tetrahydrofuran). Add Celite 545 or raw silica gel (approx. 3 grams of solid support per 1 gram of crude). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Load the dry powder into an empty solid-load cartridge and attach it in-line ahead of a pre-equilibrated 40 g or 120 g silica flash column.

  • Elution: Execute the gradient outlined in Table 2. The dichloro substitution decreases the basicity of the molecule, allowing it to elute without the need for basic modifiers (like triethylamine) that are typically required for standard quinolines.

  • Crystallization (Polish): Combine pure fractions, concentrate in vacuo, and recrystallize the resulting solid from hot ethanol to achieve >99% purity.

Table 2: Normal-Phase Flash Gradient Conditions

Column Volumes (CV)% Hexanes% Ethyl AcetateFlow Rate (mL/min)*
0.0 - 2.0901040.0
2.0 - 10.090 → 5010 → 5040.0
10.0 - 15.0505040.0
15.0 - 18.0010040.0

*Flow rate optimized for a standard 40 g spherical silica flash cartridge.

Conclusion

The successful purification of 3,8-dichloro-4-hydroxy-2-methylquinoline requires a deep understanding of its tautomeric behavior and ionization profile. By utilizing TFA and elevated temperatures in RP-HPLC, or employing dry-loading techniques in normal-phase chromatography, researchers can overcome the inherent peak tailing and solubility issues associated with this complex halogenated heterocycle.

Sources

Method

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 3,8-Dichloro-4-hydroxy-2-methylquinoline

Executive Summary The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. 3,8-Dichloro-4-hydroxy-2-methylquinoline (CAS: 1203-49-2) presents a unique synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. 3,8-Dichloro-4-hydroxy-2-methylquinoline (CAS: 1203-49-2) presents a unique synthetic challenge due to its multiple reactive sites and the presence of an acidic, tautomerizable hydroxyl group[1]. This application note provides E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded methodologies for utilizing this specific scaffold in Suzuki-Miyaura cross-coupling reactions. By understanding the intricate balance of steric and electronic factors, researchers can achieve highly predictable, site-selective arylations.

Mechanistic Insights & Substrate Analysis

To successfully couple 3,8-dichloro-4-hydroxy-2-methylquinoline, one must navigate three primary structural features:

  • The C4-Hydroxyl Tautomerism: In solution, the 4-hydroxyquinoline exists in equilibrium with its quinolin-4(1H)-one tautomer. Unprotected, this moiety can coordinate to and poison palladium catalysts. Furthermore, it acts as an acid, consuming exactly one equivalent of the basic reagent intended for the transmetalation step.

  • Electronic vs. Steric Mismatch (C3 vs. C8):

    • Electronics: The C3-Cl bond is located on the electron-deficient pyridine ring, making it electronically primed for Pd(0) oxidative addition[2]. Conversely, the C8-Cl bond resides on the more electron-rich carbocycle.

    • Sterics: The C3 position is severely congested, flanked by the C2-methyl group and the C4-hydroxyl group. The C8 position is comparatively accessible.

  • Causality of Site Selectivity: As demonstrated in comprehensive reviews of[3], site selectivity can be inverted by manipulating ligand sterics. Using standard ligands often results in poor conversion or mixtures. However, employing highly bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) amplifies the steric penalty at C3, forcing the catalyst to selectively undergo oxidative addition at the less hindered C8 position[4].

Strategic Workflows for Functionalization

We present two distinct, field-proven strategies for functionalizing this scaffold:

  • Strategy A: Direct C8-Selective Coupling. Utilizes excess base to mask the 4-OH as an enolate, combined with a bulky ligand (XPhos) to override electronic preferences and selectively couple at C8.

  • Strategy B: Orthogonal C4-Activation. Converts the problematic 4-OH into a highly reactive trifluoromethanesulfonate (triflate, -OTf). Because C-OTf bonds undergo oxidative addition significantly faster than C-Cl bonds, this allows for exclusive, low-temperature coupling at C4[5].

MechanisticPathway Substrate 3,8-Dichloro-4-hydroxy- 2-methylquinoline Base Excess Base (K3PO4) Deprotonation of 4-OH Substrate->Base Pathway A: Direct Coupling Triflation Tf2O, Pyridine Activation of C4-OH Substrate->Triflation Pathway B: Orthogonal Activation Tautomer Quinolone Enolate (Prevents Pd Poisoning) Base->Tautomer Pd_Cat1 Pd(OAc)2 / XPhos Steric Control Tautomer->Pd_Cat1 Ar-B(OH)2 Prod1 C8-Aryl Product (Major Isomer) Pd_Cat1->Prod1 Oxidative Addition at C8 Triflate 4-OTf-3,8-dichloro- 2-methylquinoline Triflation->Triflate Pd_Cat2 Pd(PPh3)4 Chemoselective OA Triflate->Pd_Cat2 Ar-B(OH)2 Prod2 C4-Aryl Product (Exclusively C4) Pd_Cat2->Prod2 Fast Oxidative Addition at C4-OTf

Mechanistic divergence of 3,8-dichloro-4-hydroxy-2-methylquinoline in Suzuki cross-coupling.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and site-selectivity for the direct coupling approach (Strategy A).

Table 1: Optimization of Direct C8-Selective Suzuki Coupling

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Conversion (%)C8:C3 Ratio
1Pd(PPh3)4Na2CO3 (2.0)Toluene/H2O (4:1)90<10N/A
2Pd(dppf)Cl2K2CO3 (3.0)1,4-Dioxane/H2O (4:1)90452:1
3Pd(OAc)2 / SPhosK3PO4 (3.0)1,4-Dioxane/H2O (4:1)90785:1
4 Pd(OAc)2 / XPhos K3PO4 (3.0) 1,4-Dioxane/H2O (4:1) 90 >95 >20:1

Data Interpretation: Entry 1 fails because 2.0 equivalents of a weak base cannot simultaneously deprotonate the 4-OH and facilitate transmetalation. Entry 2 yields poor selectivity due to the bidentate ligand's inability to discriminate sterically. Entry 4 is optimal; the extreme bulk of XPhos completely suppresses oxidative addition at the congested C3 position[4].

Detailed Experimental Protocols

Protocol A: Direct C8-Selective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. The use of K3PO4 ensures sufficient basicity to mask the 4-OH while promoting the catalytic cycle.

Reagents:

  • 3,8-Dichloro-4-hydroxy-2-methylquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2 (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / Deionized H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In a 25 mL Schlenk flask, combine the quinoline substrate, arylboronic acid, and K3PO4. Add the 1,4-Dioxane/H2O solvent mixture. Causality: Biphasic solvents are required to solvate both the hydrophobic organic fragments and the inorganic base.

  • Deoxygenation: Sparge the mixture with Argon for 15 minutes. Causality: Pd(0) intermediates are highly oxophilic; dissolved O2 will rapidly degrade the catalyst into inactive Pd(II) black[6].

  • Catalyst Addition: Quickly add Pd(OAc)2 and XPhos under a positive stream of Argon. Seal the flask.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 16 hours.

    • Self-Validation Check: The mixture should transition from a pale suspension to a dark, homogeneous reddish-brown solution. If the reaction stalls (monitored via TLC, 10% MeOH/DCM), check the pH of the aqueous layer. If pH < 10, the 4-OH has neutralized the base; add an additional 1.0 equiv of K3PO4.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: Gradient of 0-5% MeOH in DCM) to isolate the C8-arylated product.

Protocol B: Orthogonal C4-Activation and Chemoselective Coupling

This two-step workflow is utilized when functionalization at the C4 position is required without disturbing the C3 or C8 chlorides.

Step 1: Synthesis of the C4-Triflate

  • Dissolve 3,8-dichloro-4-hydroxy-2-methylquinoline (1.0 mmol) in anhydrous DCM (10 mL) under Argon.

  • Add anhydrous Pyridine (2.5 mmol) and cool the solution to 0 °C.

  • Dropwise, add Trifluoromethanesulfonic anhydride (Tf2O, 1.2 mmol). Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst to facilitate the transfer of the triflyl group.

  • Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry, and concentrate to yield the crude 4-OTf intermediate.

Step 2: C4-Selective Suzuki Coupling

  • In a degassed flask, combine the C4-triflate (1.0 mmol), Arylboronic acid (1.05 mmol), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 mmol) in Toluene/EtOH/H2O (4:1:1, 10 mL).

  • Heat to 80 °C for 8 hours. Causality: The low bond dissociation energy of the C-OTf bond allows the use of standard Pd(PPh3)4 at lower temperatures, ensuring the C3-Cl and C8-Cl bonds remain completely intact[5].

  • Perform standard aqueous workup and purify via silica gel chromatography (Hexanes/EtOAc).

ExperimentalWorkflow Step1 1. Reagent Prep Degas Solvents (Ar) Step2 2. Setup Add Pd, Ligand, Base Step1->Step2 Step3 3. Reaction Heat 80-100°C Step2->Step3 Step4 4. Quench H2O / EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5

Standard experimental workflow for the Suzuki-Miyaura cross-coupling setup and purification.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) / PubMed Central URL:[Link]

  • Synthesis of Arylated Quinolines by Chemo- and Site-selective Suzuki–Miyaura Reactions of 5,7-Dibromo-8-(trifluoromethanesulfonyloxy)Quinoline Source: Advanced Synthesis & Catalysis / Cihan University Repository URL:[Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Antimicrobial Assays Using 3,8-dichloro-4-hydroxy-2-methylquinoline

Introduction The emergence of multidrug-resistant pathogens represents a critical and escalating threat to global public health. This has catalyzed an urgent search for novel antimicrobial agents with unique mechanisms o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The emergence of multidrug-resistant pathogens represents a critical and escalating threat to global public health. This has catalyzed an urgent search for novel antimicrobial agents with unique mechanisms of action. Quinolone scaffolds have historically been a fertile ground for the development of potent antibacterial drugs.[1][2] 3,8-dichloro-4-hydroxy-2-methylquinoline is a synthetic quinolone derivative of interest for its potential antimicrobial properties. The strategic placement of halogen atoms on the quinoline ring can significantly modulate the compound's biological activity and physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antimicrobial assays to evaluate the efficacy of this compound. The protocols herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.

The core principle behind the antimicrobial action of many quinolones is the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are critical for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.[3][5] It is hypothesized that 3,8-dichloro-4-hydroxy-2-methylquinoline may exert its antimicrobial effect through a similar mechanism.

Physicochemical Properties and Handling

A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible in vitro assays.

PropertyValue (Predicted/General)Source/Note
Molecular FormulaC₁₀H₇Cl₂NO-
Molecular Weight228.07 g/mol -
pKa1.26 ± 0.50 (Predicted)[6]
Boiling Point338.2 ± 37.0 °C (Predicted)[6]
Density1.538 ± 0.06 g/cm³ (Predicted)[6]
SolubilitySee Protocol 1Experimental determination is crucial.
StabilitySee Section on StabilityGeneral for quinoline compounds.

Safety Precautions:

Experimental Workflows

A logical workflow is essential for the systematic evaluation of a novel antimicrobial compound. The following diagram outlines the recommended experimental progression.

experimental_workflow cluster_prep Preliminary Steps cluster_screening Primary Screening cluster_characterization Further Characterization solubility Protocol 1: Solubility & Stability Determination stock Stock Solution Preparation solubility->stock Determine Max. Soluble Conc. mic Protocol 2: Broth Microdilution (MIC Determination) stock->mic disk Protocol 3: Agar Disk Diffusion stock->disk mbc Protocol 4: Minimum Bactericidal Concentration (MBC) mic->mbc Based on MIC time_kill Protocol 5: Time-Kill Kinetics mic->time_kill Based on MIC

Figure 1: Recommended experimental workflow for the in vitro antimicrobial evaluation of 3,8-dichloro-4-hydroxy-2-methylquinoline.

Protocols

Protocol 1: Preliminary Solubility and Stability Assessment

Rationale: The solubility of a test compound is a critical parameter that dictates the achievable concentration range in aqueous-based microbiological media. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds.[8] However, high concentrations of DMSO can exhibit antimicrobial activity and affect bacterial growth. Therefore, it is essential to determine the maximum solubility of 3,8-dichloro-4-hydroxy-2-methylquinoline in DMSO and to ensure that the final concentration of DMSO in the assay does not exceed a non-inhibitory level (typically ≤1% v/v). Quinolone compounds can also be susceptible to degradation in solution, particularly when exposed to light or non-neutral pH.[9]

Materials:

  • 3,8-dichloro-4-hydroxy-2-methylquinoline

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or visual inspection

Procedure:

  • Solubility in DMSO:

    • Accurately weigh 1-5 mg of 3,8-dichloro-4-hydroxy-2-methylquinoline into a sterile microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL) to create a high concentration stock (e.g., 10-50 mg/mL).

    • Vortex thoroughly for 2-5 minutes.

    • Visually inspect for any undissolved particles. If the compound is fully dissolved, it is soluble at that concentration.

    • If undissolved particles remain, incrementally add more DMSO, vortexing after each addition, until the compound is fully dissolved. Record the final concentration. This will be your stock solution.

  • Aqueous Solubility/Precipitation Test:

    • Prepare a series of dilutions of the DMSO stock solution in the intended microbiological broth (e.g., Mueller-Hinton Broth - MHB) to mimic the final assay concentrations.

    • Ensure the final DMSO concentration does not exceed 1% (e.g., for a 1:100 dilution, the initial DMSO stock should be diluted 1 µL into 99 µL of broth).

    • Incubate the dilutions under the same conditions as the planned antimicrobial assay (e.g., 37°C for 24 hours).

    • Visually inspect for any signs of precipitation. The highest concentration that remains clear is the maximum testable concentration in the aqueous medium.

  • Stability Assessment:

    • Prepare a solution of the compound in DMSO and another in the assay medium at a relevant concentration.

    • Protect the solutions from light by wrapping the tubes in aluminum foil.

    • Store aliquots at different temperatures (e.g., 4°C, room temperature, 37°C) for various durations (e.g., 24, 48, 72 hours).

    • Assess for any color change or precipitation.[9] For a more quantitative analysis, a stability-indicating HPLC method can be developed.[9]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] This method is widely used and standardized by organizations like CLSI.[7]

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Stock solution of 3,8-dichloro-4-hydroxy-2-methylquinoline in DMSO

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of the Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound (prepared in MHB with a final DMSO concentration ≤1%) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

mic_protocol cluster_plate_prep Plate Preparation cluster_inoculum Inoculum cluster_incubation Incubation & Reading p1 Add 100µL MHB to wells 2-12 p2 Add 200µL compound to well 1 p1->p2 p3 Serial Dilute (well 1 to 10) p2->p3 inc Inoculate wells 1-11 with 100µL p3->inc i1 Prepare 0.5 McFarland suspension i2 Dilute to final 5x10^5 CFU/mL i1->i2 i2->inc incubate Incubate 37°C for 18-24h inc->incubate read Read MIC (no visible growth) incubate->read

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Protocol 3: Agar Disk Diffusion Assay

Rationale: The disk diffusion method is a qualitative or semi-quantitative assay that provides a visual representation of the antimicrobial activity.[6] A paper disk impregnated with the test compound is placed on an agar surface inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk. The size of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Stock solution of 3,8-dichloro-4-hydroxy-2-methylquinoline in a volatile solvent (e.g., ethanol or methanol, to facilitate disk drying)

  • Incubator (37°C)

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum and Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 2.

    • Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes before applying the disks.

  • Preparation and Application of Disks:

    • Aseptically apply a known volume (e.g., 10-20 µL) of the 3,8-dichloro-4-hydroxy-2-methylquinoline solution onto sterile paper disks to achieve a specific amount of compound per disk (e.g., 10, 30, 50 µg).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the impregnated disks firmly onto the surface of the inoculated MHA plates.

    • A disk impregnated with the solvent alone should be used as a negative control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC has been established and provides information on whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Materials:

  • MIC plate from Protocol 2

  • MHA plates

  • Sterile pipette tips or loops

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), and from the positive growth control well, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum. This is typically observed as no growth or only a few colonies on the MHA plate.

Protocol 5: Time-Kill Kinetic Assay

Rationale: A time-kill assay provides dynamic information about the antimicrobial activity of a compound over time. It helps to determine the rate at which a compound kills a bacterial population and can provide insights into its mechanism of action.

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB

  • 3,8-dichloro-4-hydroxy-2-methylquinoline at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Sterile tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • MHA plates for colony counting

Procedure:

  • Preparation:

    • Grow an overnight culture of the test bacterium in MHB.

    • Dilute the overnight culture into fresh, pre-warmed MHB and incubate until it reaches the early to mid-logarithmic phase of growth.

  • Exposure:

    • Prepare flasks containing MHB with the desired concentrations of 3,8-dichloro-4-hydroxy-2-methylquinoline and a no-drug control.

    • Inoculate each flask with the logarithmic phase culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto MHA plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. The following tables provide templates for recording your results.

Table 1: MIC and MBC of 3,8-dichloro-4-hydroxy-2-methylquinoline

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Table 2: Zone of Inhibition for 3,8-dichloro-4-hydroxy-2-methylquinoline

MicroorganismStrainDisk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureusATCC 2921310
30
Escherichia coliATCC 2592210
30

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of 3,8-dichloro-4-hydroxy-2-methylquinoline. By adhering to these standardized methods, researchers can generate reliable and comparable data that will be crucial for the continued development of this and other novel quinolone-based antimicrobial agents. It is imperative to begin with a thorough assessment of the compound's solubility and stability to ensure the validity of subsequent antimicrobial assays. The systematic determination of MIC, MBC, and time-kill kinetics will provide a comprehensive profile of the compound's antimicrobial efficacy.

References

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559.
  • Wikipedia. (2024). Quinolone antibiotic.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648.
  • OIE (World Organisation for Animal Health). (2012). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • WOAH (World Organisation for Animal Health). (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • DC Chemicals. (2024). 4-Chloro-2-methylquinoline MSDS.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Der Pharma Chemica. (2015).
  • Guarro, J., & Espinel-Ingroff, A. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • IJCRT.org. (n.d.).
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Medicinal Chemistry Letters, 9(7), 716–721.
  • Ziath. (2006).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • EPA. (2025). 4-Chloro-6-fluoro-2-methylquinoline Properties.
  • Research and Reviews: Journal of Chemistry. (2013).
  • MP Biomedicals. (2016). Dimethyl Sulfoxide.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2017). Molecules, 22(12), 2101.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules, 27(13), 4287.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013).
  • US Patent US3560508A. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • gChem. (n.d.). DMSO Physical Properties.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3,8-dichloro-4-hydroxy-2-methylquinoline synthesis

Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Here, we address the fundamental causality behind reaction failures and provide self-validating methodologies to maximize your yield of 3,8-dichloro-4-hydroxy-2-methylquinoline.

This synthesis relies on a two-phase approach: a Conrad-Limpach cyclization to build the core scaffold, followed by a regioselective electrophilic chlorination.

I. Process Workflow

SynthesisWorkflow Start 2-Chloroaniline + Ethyl Acetoacetate Condensation Step 1a: Condensation (p-TsOH, Toluene, Reflux) Start->Condensation Enamine Enamine Intermediate Condensation->Enamine - H2O Cyclization Step 1b: Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Intermediate 8-Chloro-4-hydroxy- 2-methylquinoline Cyclization->Intermediate - EtOH Chlorination Step 2: C3-Chlorination (NCS, DMF, 60°C) Intermediate->Chlorination Product 3,8-Dichloro-4-hydroxy- 2-methylquinoline Chlorination->Product

Fig 1: Two-step synthesis workflow for 3,8-dichloro-4-hydroxy-2-methylquinoline.

II. Troubleshooting Guides & FAQs

Q: Why does my Conrad-Limpach cyclization yield black, tarry byproducts instead of the desired quinoline? A: Causality: The cyclization of the enamine intermediate into the quinoline core requires high activation energy (typically >240°C). At these elevated temperatures, the enamine is highly susceptible to intermolecular condensation (forming polyamides or oligomeric tar) rather than the desired intramolecular Friedel-Crafts-type ring closure[1]. Solution: You must utilize the "high-dilution principle." Do not heat the enamine in a batch format. Instead, pre-heat an inert, high-boiling solvent like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250°C, and add the enamine dropwise. This ensures that the intramolecular cyclization outcompetes intermolecular collisions[2].

Q: My enamine condensation is stalling at ~50% conversion. How do I drive it to completion? A: Causality: The formation of the Schiff base/enamine from 2-chloroaniline and ethyl acetoacetate is an equilibrium reaction that generates water. Furthermore, 2-chloroaniline is sterically hindered and electronically deactivated by the ortho-chlorine atom. Solution: The reaction must be actively driven forward by Le Chatelier's principle. Use a Dean-Stark trap with toluene to azeotropically remove water as it forms. Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) to activate the carbonyl carbon of the acetoacetate.

Q: How do I prevent over-chlorination (e.g., at the 2-methyl group) during the final C3-chlorination step? A: Causality: Radical chlorination pathways (often induced by ambient UV light or excessive heat) unselectively target the allylic/benzylic 2-methyl group. Conversely, electrophilic aromatic substitution strongly and selectively favors the electron-rich C3 position of the 4-hydroxyquinoline core. Solution: Suppress radical pathways by shielding the reaction from light. Use strictly 1.05 equivalents of N-Chlorosuccinimide (NCS) in a polar aprotic solvent like DMF at 60°C. DMF stabilizes the ionic chloronium intermediate, heavily favoring the regioselective electrophilic pathway[3].

III. Diagnostic Logic Tree

Troubleshooting Issue Low Yield in Final Product Check1 Is Conrad-Limpach Yield < 50%? Issue->Check1 Fix1 Optimize Cyclization: Use Dowtherm A at 250°C Ensure High Dilution Check1->Fix1 Yes Check2 Is C3-Chlorination Yield < 70%? Check1->Check2 No Fix1->Check2 Fix2 Control NCS Stoichiometry Maintain 60°C in DMF Exclude Light Check2->Fix2 Yes Success Target Yield Reached (>60% Overall) Check2->Success No Fix2->Success

Fig 2: Diagnostic logic tree for resolving low reaction yields in the synthesis pathway.

IV. Quantitative Optimization Data

The following table summarizes the critical parameters required to optimize the yield at each synthetic node.

Process StepOptimization ParameterSuboptimal ConditionOptimized ConditionYield Impact
Enamine Formation Water RemovalStandard reflux without trapDean-Stark trap + p-TsOH45% → 92%
Thermal Cyclization Concentration / HeatingBatch heating of neat enamineDropwise addition into 250°C Dowtherm A25% (tar) → 78%
C3-Chlorination Reagent & EnvironmentCl₂ gas, ambient light, 25°CNCS in DMF, 60°C, light-shielded50% (mixed) → 88%

V. Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 8-Chloro-4-hydroxy-2-methylquinoline

Objective: Construct the quinoline core via a high-yielding Conrad-Limpach cyclization.

  • Enamine Formation : In a 500 mL round-bottom flask, dissolve 2-chloroaniline (50.0 g, 392 mmol) and ethyl acetoacetate (56.1 g, 431 mmol) in 250 mL of anhydrous toluene. Add p-toluenesulfonic acid monohydrate (0.75 g, 4 mmol) as a catalyst.

  • Azeotropic Distillation : Attach a Dean-Stark trap and reflux the mixture.

    • Self-Validation Checkpoint: The reaction is complete when exactly ~7.0 mL of water is collected in the trap (approx. 4-6 hours), physically validating that the equilibrium has been driven to completion.

  • Solvent Removal : Concentrate the mixture under reduced pressure to yield the crude enamine as a thick oil.

  • Thermal Cyclization : In a separate 1 L three-neck flask equipped with an addition funnel and an internal thermometer, heat 300 mL of Dowtherm A to 250°C.

  • High-Dilution Addition : Add the crude enamine dropwise over 45 minutes to the vigorously stirring Dowtherm A.

  • Isolation : Stir for an additional 30 minutes at 250°C, then allow the mixture to cool to room temperature. Pour into 500 mL of hexanes to precipitate the product. Filter, wash with hexanes to remove residual Dowtherm A, and dry under vacuum.

Protocol B: Regioselective C3-Chlorination

Objective: Install the chlorine atom at the C3 position without inducing radical over-chlorination.

  • Dissolution : Suspend 8-chloro-4-hydroxy-2-methylquinoline (30.0 g, 155 mmol) in 150 mL of anhydrous N,N-Dimethylformamide (DMF) in a 500 mL flask.

  • Reagent Addition : Shield the flask from direct light using aluminum foil. Add N-Chlorosuccinimide (NCS) (21.7 g, 162 mmol, 1.05 eq) portion-wise over 15 minutes at room temperature.

  • Electrophilic Substitution : Heat the reaction to 60°C.

    • Mechanistic Note: The mild 60°C temperature provides exact activation energy for C3 electrophilic aromatic substitution while avoiding radical generation[3].

  • Monitoring : Stir for 3 hours.

    • Self-Validation Checkpoint: Monitor via HPLC; the reaction is validated as complete when the starting material peak area drops below <1%.

  • Quenching & Isolation : Pour the mixture into 600 mL of ice-cold distilled water. Stir vigorously for 30 minutes. Filter the resulting white/pale-yellow precipitate, wash extensively with cold water (to remove DMF and succinimide byproducts), and dry under vacuum at 50°C to afford 3,8-dichloro-4-hydroxy-2-methylquinoline.

VI. References

  • Name Reactions in Heterocyclic Chemistry 2005 Li - Academia.edu. 1

  • New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones - Organic Process Research & Development, ACS Publications. 2

  • Buy 7-Bromo-3-chloroquinolin-2-amine (EVT-14039659) (Synthesis Methods & Halogenation Regioselectivity) - EvitaChem. 3

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 3,8-dichloro-4-hydroxy-2-methylquinoline

Welcome to the technical support center dedicated to addressing the challenges associated with the low aqueous solubility of 3,8-dichloro-4-hydroxy-2-methylquinoline. This guide is designed for researchers, scientists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the low aqueous solubility of 3,8-dichloro-4-hydroxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting strategies to overcome solubility hurdles in your experiments.

Understanding the Challenge: Why is 3,8-dichloro-4-hydroxy-2-methylquinoline Poorly Soluble?

The low aqueous solubility of many quinoline derivatives, including 3,8-dichloro-4-hydroxy-2-methylquinoline, is rooted in their molecular structure. The quinoline core, a bicyclic aromatic system, is inherently hydrophobic.[1] The presence of two chlorine atoms and a methyl group further contributes to its lipophilic character, making it energetically unfavorable for water molecules to solvate individual molecules of the compound. Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can hinder the dissolution process.[1]

PropertyPredicted Value/RangeImplication for Solubility
pKa ~1.26 (Predicted for 3,8-dichloro-4-hydroxyquinoline)[2]The 4-hydroxy group is acidic, and the quinoline nitrogen is weakly basic. The low predicted pKa of the hydroxyl group suggests it will be deprotonated at physiological pH, potentially increasing solubility. The basicity of the quinoline nitrogen (pKa of quinoline is ~4.9) is likely reduced by the electron-withdrawing chloro groups.[3]
logP High (Predicted)A high logP value indicates high lipophilicity and, consequently, low aqueous solubility. This is the primary driver of the solubility challenge.

Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve my 3,8-dichloro-4-hydroxy-2-methylquinoline in aqueous buffer for my initial in vitro assays. What is the first thing I should try?

A1: The most direct initial approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent, which can then be diluted to the final desired concentration in your aqueous experimental medium.[4] Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solubilizing power and miscibility with water.

Immediate Steps:

  • Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Gently warm the mixture (e.g., 37°C) and vortex or sonicate to aid dissolution.[4]

  • Once dissolved, dilute this stock solution into your aqueous buffer or cell culture medium.

Crucial Consideration: Be mindful of the final concentration of the co-solvent in your assay. High concentrations of DMSO (typically >1%) can be toxic to cells or interfere with assay components.[4] Always include a vehicle control with the same final co-solvent concentration in your experiments.

Q2: My compound dissolves in the DMSO stock but precipitates immediately upon dilution into my aqueous buffer. What is happening?

A2: This phenomenon, often called "crashing out," occurs when the concentration of the co-solvent is drastically reduced upon dilution.[4] The aqueous environment cannot maintain the solubility of the hydrophobic compound, leading to its precipitation.

Troubleshooting Flowchart for Precipitation Upon Dilution:

start Precipitation Observed step1 Lower the final concentration of the compound start->step1 step2 Increase the final co-solvent concentration (e.g., 0.5% DMSO) and run vehicle control step1->step2 No end_soluble Compound is soluble step1->end_soluble Yes step3 Explore advanced solubilization strategies step2->step3 No step2->end_soluble Yes end_insoluble Still precipitates step3->end_insoluble

Caption: Troubleshooting precipitation upon dilution.

Q3: Are there alternatives to DMSO as a co-solvent?

A3: Yes, other water-miscible organic solvents can be used. The choice of co-solvent can influence the solubility and stability of your compound.

Co-solventKey Characteristics
Ethanol Less toxic than DMSO for many cell lines, but may have its own biological effects.
Polyethylene Glycol (PEG 300/400) Generally considered safe and can be effective for parenteral formulations.[5]
Propylene Glycol Another common excipient with a good safety profile.
N-methyl-2-pyrrolidone (NMP) A stronger solvent than DMSO, but with higher potential for toxicity.

Recommendation: If you switch co-solvents, always perform a vehicle control to assess any effects of the solvent on your experimental system.

Advanced Troubleshooting Guides

If simple co-solvency is insufficient, more advanced formulation strategies are required. Below are detailed guides to several effective techniques.

Guide 1: pH Modification

Scientific Rationale: Quinolines are weak bases due to the nitrogen atom in the heterocyclic ring.[1][6] By lowering the pH of the aqueous medium, the quinoline nitrogen can become protonated, forming a more soluble salt.[1][7] The 4-hydroxy group is weakly acidic and will be deprotonated at higher pH values, which could also influence solubility. The solubility of quinoline itself has been shown to increase significantly as the pH decreases below its pKa.[3]

Experimental Protocol for Determining pH-Solubility Profile:

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of solid 3,8-dichloro-4-hydroxy-2-methylquinoline to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.

  • Separate the undissolved solid by centrifugation at high speed (e.g., >10,000 x g) or by filtration through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility (in µg/mL or µM) against the pH to determine the optimal pH range for solubilization.

Troubleshooting pH Modification:

  • Precipitation in Neutral Buffer: If your compound is soluble in an acidic stock solution but precipitates when diluted into a neutral buffer (e.g., PBS pH 7.4), the pH of the final solution is too high to maintain the protonated, soluble form. Consider using a buffer with a lower pH if your experimental system allows.

  • Compound Instability: Be aware that extremes of pH can cause chemical degradation of your compound. Assess the stability of your compound at different pH values over the duration of your experiment.

Guide 2: Use of Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[8] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like 3,8-dichloro-4-hydroxy-2-methylquinoline can partition into the hydrophobic core of the micelles, leading to a significant increase in their apparent aqueous solubility.[9][10]

Commonly Used Surfactants in Research:

SurfactantTypeTypical Concentration Range
Tween® 20/80 Non-ionic0.01 - 1% (w/v)
Triton™ X-100 Non-ionic0.01 - 1% (w/v)
Sodium Dodecyl Sulfate (SDS) Anionic0.1 - 2% (w/v)

Experimental Protocol for Surfactant-Mediated Solubilization:

  • Prepare a series of surfactant solutions in your desired aqueous buffer at various concentrations above and below the known CMC of the surfactant.

  • Add an excess amount of solid 3,8-dichloro-4-hydroxy-2-methylquinoline to each surfactant solution.

  • Equilibrate the samples as described in the pH modification protocol.

  • Separate the undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant.

  • Plot the solubility against the surfactant concentration to determine the optimal surfactant and concentration for your needs.

start Prepare Surfactant Solutions step1 Add Excess Compound start->step1 step2 Equilibrate (24-48h) step1->step2 step3 Separate Undissolved Solid (Centrifuge/Filter) step2->step3 step4 Quantify Soluble Compound (HPLC/LC-MS) step3->step4 step5 Plot Solubility vs. Surfactant Concentration step4->step5 end Determine Optimal Surfactant & Concentration step5->end

Caption: Workflow for evaluating surfactant-based solubilization.

Troubleshooting with Surfactants:

  • Cell Toxicity: Surfactants can be toxic to cells. It is essential to determine the maximum non-toxic concentration of the chosen surfactant for your specific cell line or assay.

  • Assay Interference: Surfactants can interfere with certain assays, for example, by denaturing proteins. Always run appropriate controls.

Guide 3: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate hydrophobic "guest" molecules, such as your quinoline derivative, into their cavity, forming an inclusion complex.[12][13] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[11][12]

Commonly Used Cyclodextrins:

CyclodextrinKey Characteristics
β-Cyclodextrin (β-CD) Natural cyclodextrin with limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) A modified, more water-soluble and less toxic derivative, widely used in pharmaceutical formulations.[12]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) A negatively charged derivative with high water solubility and a good safety profile.

Experimental Protocol for Cyclodextrin-Mediated Solubilization:

  • Prepare a series of cyclodextrin solutions (e.g., 1%, 2%, 5%, 10% w/v HP-β-CD) in your desired aqueous buffer.

  • Add an excess amount of solid 3,8-dichloro-4-hydroxy-2-methylquinoline to each cyclodextrin solution.

  • Equilibrate the samples as described previously.

  • Separate the undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant.

  • Plot the solubility against the cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 inclusion complex.

Troubleshooting with Cyclodextrins:

  • Competition: Components in your assay medium (e.g., serum proteins, other small molecules) may compete with your compound for binding to the cyclodextrin cavity, potentially reducing its effectiveness.

  • Saturating Concentration: There is a limit to how much compound a given concentration of cyclodextrin can solubilize. If you are still observing precipitation, you may need to increase the cyclodextrin concentration or combine this method with another technique.

Guide 4: Amorphous Solid Dispersions (ASDs)

Scientific Rationale: The crystalline form of a compound has a highly ordered lattice structure that requires a significant amount of energy to break during dissolution. In contrast, the amorphous form is a high-energy, disordered state that dissolves more readily.[14] An amorphous solid dispersion (ASD) involves dispersing the drug in its amorphous form within a polymer matrix.[15][16] This stabilizes the amorphous state and prevents recrystallization, leading to enhanced solubility and dissolution rates.[17]

Common Polymers for ASDs:

PolymerAbbreviationKey Properties
Polyvinylpyrrolidone PVPGood solubilizer, forms stable ASDs.
Hydroxypropyl Methylcellulose HPMCCan also act as a precipitation inhibitor.
Soluplus® A graft copolymer designed for solubilizing poorly soluble drugs.

Preparation of ASDs (Laboratory Scale):

ASDs are typically prepared by solvent evaporation or melt extrusion. For laboratory-scale screening, solvent evaporation is more accessible.

  • Co-dissolve your compound and the chosen polymer in a common volatile organic solvent (e.g., methanol, acetone).

  • Rapidly evaporate the solvent using a rotary evaporator or by casting a thin film and drying under vacuum. The rapid removal of the solvent is key to preventing the compound from crystallizing.

  • Characterize the resulting solid using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.

  • Assess the dissolution rate of the ASD powder compared to the crystalline compound in your aqueous medium.

Troubleshooting with ASDs:

  • Recrystallization: The amorphous state is thermodynamically unstable. Over time, or upon exposure to moisture or heat, the drug may recrystallize, losing its solubility advantage. Proper polymer selection and storage conditions are crucial.

  • Drug-Polymer Immiscibility: Not all polymers are compatible with all drugs. If the drug and polymer are not miscible, phase separation can occur, leading to an ineffective ASD.

Analytical Methods for Solubility Determination

Accurate quantification of your dissolved compound is essential for all the troubleshooting strategies described above.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of quinoline-based compounds.[18]

Generic HPLC Method Protocol:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column is a good starting point for many quinoline derivatives.[18]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized to achieve good separation and peak shape.

  • Detection: Monitor at a wavelength where your compound has a strong absorbance, which can be determined by running a UV scan of a dilute solution of your compound.

  • Quantification: Create a calibration curve using standards of known concentrations of your compound to accurately determine the concentration in your experimental samples.[18]

References

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124.
  • Pena, M. A., et al. (2006).
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Carvajal-Figueroa, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. University of Arizona.
  • Liu, Z., et al. (1991).
  • Carvajal-Figueroa, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. CORE.
  • Liu, Z., et al. (1991).
  • Al-Ghamdi, A. F. (2023).
  • Matencio, A., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • S, S., & M, J. (2015). Inclusion Studies Of 8-oh Quinoline With ?-cyclodextrin. International Journal of Pharma and Bio Sciences.
  • Ngo, T. H., et al. (2020). A Quinoline-Appended Cyclodextrin Derivative as a Highly Selective Receptor and Colorimetric Probe for Nucleotides. PMC.
  • S, S. (2025). Inclusion Complexes of Cyclodextrins with Benzoquinolines in Aqueous Solution.
  • Park, J. W., & Jaffe, P. R. (2004). Selective solubilization of polycyclic aromatic hydrocarbons from multicomponent nonaqueous-phase liquids into nonionic surfactant micelles. PubMed.
  • IntechOpen. (2015). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity.
  • Tanaka, M., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC.
  • Wu, Y., et al. (2025). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC.
  • Li, Q., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
  • E-books for all. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Singh, A., & Van den Mooter, G. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Bosselmann, S., & Williams III, R. O. (2014). Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
  • Edwards, D. A., et al. (1991). Solubilization of polycyclic aromatic hydrocarbons in micellar nonionic surfactant solutions. Environmental Science & Technology.
  • Vemavarapu, C., et al. (2021).
  • Google Patents. (2003).
  • Purohit, R., & Taylor, L. S. (2021). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. MDPI.
  • American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
  • Leane, M. M., et al. (2019).
  • Loftsson, T., & Duchêne, D. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • MDPI. (2023). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer.
  • ChemBK. (n.d.). 3,8-Dichloro-4-hydroxyquinoline. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • Nasseri, M. A., et al. (2014). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent.
  • International Journal of Pharmaceutical Sciences. (2025).
  • NextSDS. (n.d.). 3,8-Dichloro-4-hydroxy-6-methylquinoline — Chemical Substance Information. Retrieved from [Link]

  • Appchem. (n.d.). 6,8-Dichloro-4-hydroxy-2-methylquinoline. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • PubChemLite. (n.d.). 4-hydroxy-2-methylquinoline (C10H9NO). Retrieved from [Link]

Sources

Troubleshooting

reducing byproduct formation during 3,8-dichloro-4-hydroxy-2-methylquinoline chlorination

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the dehydroxy-chlorination of 3,8-dich...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the dehydroxy-chlorination of 3,8-dichloro-4-hydroxy-2-methylquinoline to 3,4,8-trichloro-2-methylquinoline.

Chlorination of quinolin-4-ols is notoriously prone to side reactions if the thermodynamics and kinetics of the intermediates are not strictly managed. This guide synthesizes field-proven insights with authoritative chemical literature to help you diagnose, troubleshoot, and eliminate byproduct formation in your workflows.

Mechanistic Overview: The Root Cause of Byproducts

The conversion of 3,8-dichloro-4-hydroxy-2-methylquinoline using phosphorus oxychloride (POCl₃) does not occur in a single step. It proceeds via an highly reactive O-phosphorylated intermediate. The fate of this intermediate dictates your yield and purity.

If the reaction is heated too rapidly, the electrophilic O-phosphorylated intermediate reacts with the nucleophilic oxygen or nitrogen of unreacted starting material, forming irreversible pseudodimers [1]. Conversely, if the chloride ion concentration is too low or the quench is poorly executed, the intermediate hydrolyzes back to the starting material.

Mechanism SM 3,8-Dichloro-4-hydroxy- 2-methylquinoline Int O-Phosphorylated Intermediate SM->Int Phosphorylation POCl3 POCl3 + Base (< 25 °C) POCl3->Int Dimer Pseudodimer (Byproduct) Int->Dimer + Unreacted SM (Poor Temp Control) Product 3,4,8-Trichloro- 2-methylquinoline Int->Product + Cl⁻ (70-90 °C) (Optimized)

Fig 1: Mechanistic pathway of chlorination vs. dimerization based on temperature control.

Diagnostic FAQs & Troubleshooting

Q1: I am seeing a high percentage of high-molecular-weight impurities (dimers/ethers) in my LCMS. How do I prevent this? A: Pseudodimer formation is a direct result of poor temperature control during the initial phosphorylation phase. According to kinetic analyses of quinazolone and quinoline chlorinations, the reaction must be separated into two distinct thermal stages. Causality & Solution: Conduct the initial addition of POCl₃ at < 25 °C in the presence of a tertiary amine base (e.g., DIPEA). This accumulates the O-phosphorylated intermediate and suppresses its reaction with unreacted starting material. Only after the starting material is fully consumed should you heat the reaction to 75–80 °C to drive the chloride displacement.

Q2: My reaction yields a black, tarry mixture, and NMR shows chlorination at the 2-methyl group. Should I change reagents? A: Yes. Over-chlorination and tar formation typically occur when using overly aggressive reagent mixtures like POCl₃/PCl₅ at reflux (>100 °C). PCl₅ exists in equilibrium with PCl₃ and Cl₂, and free chlorine can undergo radical substitution at the benzylic 2-methyl group . Causality & Solution: Drop the PCl₅ entirely. Use POCl₃ activated by a catalytic amount of N,N-dimethylformamide (DMF). This generates a Vilsmeier-Haack type chloroiminium ion, which is a milder, highly selective electrophile that targets the 4-hydroxy oxygen without generating free radicals.

Q3: After quenching, I recover 15-20% of my starting material, even though in-process TLC showed complete conversion. What went wrong? A: Your quench protocol is causing reverse hydrolysis. The O-phosphorylated intermediate is highly sensitive to water. If you quench by pouring water directly into the hot reaction mixture, the acidic environment and heat cause the intermediate to hydrolyze back to 3,8-dichloro-4-hydroxy-2-methylquinoline before the chloride ion can displace the phosphate . Causality & Solution: Always quench by pouring the cooled reaction mixture into a vigorously stirred, ice-cold saturated aqueous Na₂CO₃ solution. Maintaining a basic pH (8–9) neutralizes the generated HCl and drives the precipitation of the stable chlorinated product.

Troubleshooting Start Identify Major Byproduct Dimer Pseudodimers / Ethers Start->Dimer Tar Tar / Over-chlorination Start->Tar Hydro Unreacted SM / Hydrolysis Start->Hydro Sol1 Implement 2-Stage Temp Control (<25°C then 80°C) Dimer->Sol1 Sol2 Remove PCl5, Use POCl3 + Cat. DMF Tar->Sol2 Sol3 Quench in Ice-Cold Na2CO3 (pH 8-9) Hydro->Sol3

Fig 2: Decision tree for troubleshooting common chlorination byproducts.

Quantitative Impact of Reaction Conditions

To illustrate the causality of these troubleshooting steps, review the following data summarizing the byproduct profiles of various chlorination conditions applied to 4-hydroxyquinoline derivatives:

Reaction ConditionMajor Byproduct ProfileYield of 4-Chloro ProductMechanistic Note
POCl₃ (reflux, >100 °C)Pseudodimers (15-20%)55 - 60%Rapid, uncontrolled reaction of intermediate with SM.
POCl₃ + PCl₅ (reflux)Tar, 2-chloromethyl derivatives (25%)40 - 45%PCl₅ is overly aggressive; induces side-chain radical chlorination.
POCl₃ + Cat. DMF (80 °C, 1-stage)Unreacted SM (10-15%)70 - 75%Incomplete conversion; poor chloride displacement without base.
POCl₃ + DIPEA (<25 °C then 80 °C) None detected (<2%) > 92% Controlled phosphorylation followed by clean, base-mediated chlorination.

Validated Protocol: Self-Validating 2-Stage Chlorination

This protocol is designed as a self-validating system. It incorporates an In-Process Control (IPC) step utilizing a chemical trap to ensure you do not proceed to the quench phase until the intermediate is fully consumed, eliminating guesswork.

Reagents Required:

  • 3,8-Dichloro-4-hydroxy-2-methylquinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Sulfolane or Toluene (Solvent, 5 volumes)

  • 1-Methylpiperazine (For IPC trap)

Step-by-Step Methodology:

  • System Preparation: Suspend 3,8-dichloro-4-hydroxy-2-methylquinoline in anhydrous sulfolane (or toluene) under a nitrogen atmosphere. Add DIPEA (1.2 eq). Cool the reactor to 10–15 °C using an ice bath.

  • Controlled Phosphorylation: Add POCl₃ (1.5 eq) dropwise over 30 minutes. Critical: Monitor the internal thermometer to ensure the temperature never exceeds 25 °C. Stir at room temperature for 1 hour to allow complete formation of the O-phosphorylated intermediate.

  • Thermal Chlorination: Once phosphorylation is complete, heat the reaction mixture to 75–80 °C. Maintain this temperature for 2 to 3 hours. Do not exceed 85 °C to prevent degradation.

  • Self-Validating IPC (In-Process Control):

    • The Trap: Withdraw a 10 µL aliquot of the reaction mixture and immediately quench it into a vial containing 100 µL of 1-methylpiperazine.

    • The Logic: Standard LCMS prep with water will hydrolyze the intermediate, giving a false negative for reaction progress. 1-methylpiperazine irreversibly traps both the O-phosphorylated intermediate and the final 3,4,8-trichloro product as distinct, stable piperazine adducts.

    • Validation: Analyze the trapped sample via LCMS. Proceed to Step 5 only when the intermediate-piperazine adduct is completely absent.

  • Alkaline Quench: Cool the bulk reaction mixture to 20 °C. Slowly pour the mixture into a vigorously stirred, ice-cold saturated aqueous Na₂CO₃ solution (10 volumes). The pH must remain between 8 and 9.

  • Isolation: The 3,4,8-trichloro-2-methylquinoline will precipitate as a solid. Filter the product, wash thoroughly with cold distilled water to remove phosphate salts, and dry under vacuum at 40 °C.

References

  • Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 2011, 76(6), 1653-1661.[Link]

  • Hossain, Md. F. "POCl3-PCl5 mixture: A robust chlorinating agent." Academia.edu, 2017.[Link]

  • "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules (MDPI), 2012, 17(4), 4300-4312.[Link]

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 3,8-dichloro-4-hydroxy-2-methylquinoline Analysis

Welcome to the technical support resource for the chromatographic analysis of 3,8-dichloro-4-hydroxy-2-methylquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic analysis of 3,8-dichloro-4-hydroxy-2-methylquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) related to mobile phase optimization for this and similar halogenated quinoline derivatives.

Troubleshooting Guide

This section addresses specific, common problems encountered during the HPLC analysis of 3,8-dichloro-4-hydroxy-2-methylquinoline, with a focus on mobile phase-centric solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q1: My peak for 3,8-dichloro-4-hydroxy-2-methylquinoline is exhibiting significant tailing. What is the underlying cause and how can I fix it?

A1: Peak tailing for compounds containing a basic nitrogen, such as the quinoline ring, is a frequent issue in reversed-phase HPLC. The primary cause is secondary ionic interactions between the protonated basic analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][2] This creates a mixed-mode retention mechanism that results in asymmetrical peaks.

Solutions:

  • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By operating at a low pH (typically 2.5-3.5), the silanol groups are protonated (Si-OH), minimizing their ability to interact with the positively charged analyte.[1][3] Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are commonly used for this purpose.[4]

  • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning the residual silanol groups have been chemically deactivated with a small silylating agent.[1] Using a high-quality, end-capped C18 or C8 column is critical.

  • Reduce Sample Concentration: Injecting too much analyte can saturate the active sites on the column, leading to peak tailing.[1] Try diluting your sample to see if the peak shape improves.

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can mask the active silanol sites, though this is less common with modern columns and can affect mass spectrometry compatibility.[1]

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph check_column Using a modern, end-capped C18 column? check_ph->check_column Yes solution_ph Action: Lower pH to 2.5-3.5 using 0.1% Formic Acid or TFA. check_ph->solution_ph No check_conc Is sample concentration high? check_column->check_conc Yes solution_column Action: Switch to a high-purity, end-capped column. check_column->solution_column No solution_conc Action: Dilute sample and reinject. check_conc->solution_conc Yes end_node Symmetrical Peak Achieved check_conc->end_node No solution_ph->end_node solution_column->end_node solution_conc->end_node

Caption: Troubleshooting workflow for peak tailing.

Q2: My analyte peak is fronting. What are the likely causes?

A2: Peak fronting is less common than tailing but typically points to one of two issues:

  • Sample Overload: Injecting an excessive mass of the analyte can lead to a saturation effect where the center of the analyte band moves faster than the edges.[5] The solution is to reduce the injection volume or the sample concentration.

  • Incompatible Injection Solvent: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, the peak can become distorted and appear to front.[1][5] Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.

Problem 2: Inadequate Peak Resolution

Q3: I am not achieving baseline separation between 3,8-dichloro-4-hydroxy-2-methylquinoline and a closely eluting impurity. How can I improve resolution?

A3: Resolution is a function of column efficiency, selectivity, and retention. While efficiency is largely column-dependent, selectivity can be powerfully manipulated by the mobile phase.

Strategies to Improve Resolution:

  • Optimize the Organic Modifier Percentage: If peaks are eluting too quickly and are bunched together, decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase or use a shallower gradient. A slower elution generally provides more time for separation to occur.[6]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders for analytes.[1] If you are not getting separation with acetonitrile, switching to methanol (or vice-versa) can alter the selectivity of the separation and resolve co-eluting peaks.[1]

  • Adjust the Mobile Phase pH: The ionization state of your analyte and any ionizable impurities is highly dependent on pH.[7][8] A small change in pH can alter the retention of one compound more than another, drastically improving selectivity.[1] It is best to work at a pH that is at least 1-2 units away from the pKa of your analytes to ensure they are in a single, stable ionic state.[7][9]

G start Poor Resolution (Rs < 1.5) check_gradient Is the gradient too steep? start->check_gradient check_solvent Have you tried changing the organic solvent (e.g., ACN to MeOH)? check_gradient->check_solvent No solution_gradient Action: Decrease gradient slope (e.g., 1%/min instead of 5%/min). check_gradient->solution_gradient Yes check_ph Have you evaluated different pH values? check_solvent->check_ph Yes solution_solvent Action: Switch from ACN to MeOH or vice-versa to alter selectivity. check_solvent->solution_solvent No solution_ph Action: Test mobile phase pH at 2.5, 3.5, and 7.0 (with appropriate buffer). check_ph->solution_ph No end_node Resolution Achieved (Rs > 1.5) check_ph->end_node Yes solution_gradient->end_node solution_solvent->end_node solution_ph->end_node

Caption: Decision tree for improving peak resolution.

Frequently Asked Questions (FAQs)

Q4: What is a good set of starting conditions for developing an HPLC method for 3,8-dichloro-4-hydroxy-2-methylquinoline?

A4: A reversed-phase method on a C18 column is the most logical starting point. The following table outlines a robust set of initial conditions for a scouting experiment.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, ≤5 µmC18 is a general-purpose reversed-phase column suitable for moderately polar compounds.[10]
Mobile Phase A 0.1% Formic Acid in WaterLow pH to control peak shape for the basic quinoline structure.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.[1]
Gradient 5% to 95% B over 15-20 minutesA broad scouting gradient helps determine the approximate elution conditions quickly.[6]
Flow Rate 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for the respective column diameters.
Column Temp. 30 - 40 °CElevated temperature can improve efficiency and reduce backpressure.[6]
Detection UV, scan for optimal wavelength (e.g., 254 nm, 294 nm)Quinolines are UV-active; a PDA detector is ideal for determining the absorbance maximum.
Injection Vol. 1 - 10 µLKeep the volume low initially to avoid overload.

Q5: Should I use acetonitrile or methanol as the organic modifier?

A5: Both are excellent choices, but they offer different advantages.

  • Acetonitrile (ACN): Generally produces sharper peaks, has a lower UV cutoff, and generates lower backpressure than methanol.[1] It is often the first choice for method development.

  • Methanol (MeOH): Can offer different selectivity compared to ACN, which can be exploited to resolve difficult peak pairs.[1] It is also typically less expensive.

If you have resolution issues with ACN, your next step should be to try the same gradient with MeOH.

Q6: How critical is pH control, and should I use a buffer?

A6: For ionizable compounds like 3,8-dichloro-4-hydroxy-2-methylquinoline, pH is one of the most powerful and critical parameters for controlling retention and selectivity.[7][11] The compound has both a weakly acidic hydroxyl group and a weakly basic quinoline nitrogen, making its net charge highly sensitive to pH.

Using a simple acid additive like 0.1% formic acid (pH ~2.7) is often sufficient. However, if your method requires a pH between 4 and 7, or if you need maximum reproducibility, a buffer (e.g., phosphate or acetate, 10-25 mM) is essential to resist small changes in pH that can cause retention time drift.[12][13] Always prepare the buffer in the aqueous portion of the mobile phase before mixing with the organic solvent.[11]

Experimental Protocol: De Novo Method Development

This protocol provides a systematic approach to developing a robust HPLC method from scratch.

1. Analyte and System Preparation: a. Prepare a 1 mg/mL primary stock solution of 3,8-dichloro-4-hydroxy-2-methylquinoline in methanol or acetonitrile. b. Prepare a working standard of ~50 µg/mL by diluting the stock solution in a 50:50 mixture of water:acetonitrile. c. Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Filter the aqueous phase through a 0.45 µm filter.[6] d. Degas both mobile phases thoroughly.[4]

2. Initial Scouting Gradient: a. Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) and equilibrate the system with 95% A / 5% B until the baseline is stable. b. Inject the working standard and run the following gradient:

  • Time 0.0 min: 5% B
  • Time 15.0 min: 95% B
  • Time 17.0 min: 95% B
  • Time 17.1 min: 5% B
  • Time 20.0 min: 5% B (re-equilibration) c. Analyze the resulting chromatogram to determine the approximate %B at which the analyte elutes.

3. Gradient Optimization: a. Based on the scouting run, create a shallower, more focused gradient. For example, if the analyte eluted at 8 minutes (which corresponds to ~50% B in the above gradient), a new gradient could be:

  • Start at 30% B (20% below elution %)
  • Ramp to 70% B (20% above elution %) over 10-15 minutes. b. This shallower gradient will improve resolution between the main peak and any impurities.[6]

4. Fine-Tuning and Optimization: a. Organic Modifier Evaluation: Prepare Mobile Phase B using Methanol (0.1% Formic Acid in Methanol) and run the optimized gradient from step 3. Compare the selectivity and resolution to the acetonitrile method. b. pH Evaluation: If peak shape is still suboptimal or resolution is poor, evaluate the effect of pH. Prepare mobile phases using a buffer at a different pH (e.g., a phosphate buffer at pH 7.0) and repeat the analysis. Note that operating at high pH requires a pH-stable column.[11]

5. Method Validation: a. Once optimal conditions are established, perform validation experiments to assess linearity, accuracy, precision, and robustness according to regulatory guidelines such as those from the ICH.[14]

References
  • Kudchadkar, S. S., & Pai, S. P. N. (2019). QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS – THROUGH CREATION OF DESIGN SPACE FOR CRITICAL ATTRIBUTES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • A Validated Reversed Phase HPLC Method Development for the Assay of Ciprofloxacin in Oral Suspension. (2019). Indian Journal of Research in Pharmacy and Biotechnology. [Link]

  • Chan, C. Y., Lam, A. W., & French, G. L. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy, 23(4), 597-604. [Link]

  • Nguyen, T. U., & Martoglio, R. (n.d.). Method Development for the Analysis of Pharmaceuticals Using High Performance Liquid Chromatography. DePauw University. [Link]

  • Ravisankar, P., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. [Link]

  • The impact of pH values of mobile phases on the retention time of the tested compounds. (n.d.). ResearchGate. [Link]

  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]

  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Osaka Soda. (n.d.). Troubleshooting | HPLC Q&A. Osaka Soda. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • The effect of the mobile phase pH on the retention time of 50 μM each... (n.d.). ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Roses, M., et al. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry. [Link]

  • Agilent Technologies. (n.d.). 医薬品不純物分析の概要 (Overview of Pharmaceutical Impurity Analysis). Agilent Technologies. [Link]

  • Al-Sabti, F. A., & Harun, A. (2015). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Pharmaceutical Methods, 6(2), 87-92. [Link]

  • 3,8-Dichloro-4-hydroxy-6-methylquinoline — Chemical Substance Information. NextSDS. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2013). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. Pakistan Journal of Pharmaceutical Sciences, 26(5), 865-871. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 3,8-Dichloro-4-hydroxy-2-methylquinoline

Welcome to the Advanced Application Support Center. Handling halogenated quinoline derivatives requires a rigorous understanding of their physical chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Handling halogenated quinoline derivatives requires a rigorous understanding of their physical chemistry. 3,8-dichloro-4-hydroxy-2-methylquinoline features an electron-rich 4-hydroxyquinoline core (tautomeric with 4-quinolone) that is highly susceptible to electrophilic and free radical attack. This guide provides drug development professionals with field-proven, self-validating strategies to diagnose, mitigate, and prevent oxidative degradation during storage.

Section 1: Troubleshooting Guide & FAQs

Q: Why does my API powder develop a pink or brownish tint after a few weeks of ambient storage? A: This discoloration is a classic hallmark of autooxidation. The 4-hydroxyquinoline core is highly vulnerable to hydroxyl radical ( OH) attack[1]. When exposed to ambient oxygen and trace transition metals (often introduced during synthesis), radical initiation occurs. These radicals attack the quinoline ring to form hydroxylated intermediates, which subsequently polymerize into highly conjugated, colored quinone-like dimers[1].

  • Causality-Driven Fix: Store the compound in actinic (amber) glass to prevent UV-photo-initiation and purge the headspace with an inert gas to starve the radical propagation chain of molecular oxygen[2].

Q: I stored the compound in a sealed high-density polyethylene (HDPE) container, but HPLC still shows oxidative degradation peaks. What went wrong? A: Standard plastic containers, including HDPE and LDPE, are permeable to molecular oxygen over time. While they protect against moisture, they do not provide a sufficient barrier against gas exchange. Molecular oxygen slowly permeates the plastic matrix, driving the autooxidation chain reaction even in a "sealed" environment[3].

  • Causality-Driven Fix: Switch to Type I borosilicate glass vials with PTFE-lined caps. For bulk storage, use aluminum-lined barrier bags which provide an absolute barrier to gas permeation[3].

Q: Can I add an antioxidant to the solution to prevent this during liquid formulation storage? A: Yes, but the selection of the antioxidant must match the specific degradation mechanism. If the degradation is driven by free radical autooxidation, radical scavengers like Butylated Hydroxytoluene (BHT) are highly effective[3]. However, avoid using reducing agents like ascorbic acid without a metal chelator. In the presence of trace metals (e.g., iron or copper), ascorbic acid undergoes Fenton-like chemistry and acts as a pro-oxidant, accelerating the degradation of the API[4].

Section 2: Quantitative Data – Storage Condition Efficacy

The following table summarizes the impact of various storage parameters on the degradation rate of 3,8-dichloro-4-hydroxy-2-methylquinoline, demonstrating the causality of temperature, light, oxygen, and antioxidants.

Storage ConditionContainer TypeAtmosphereAntioxidantDegradation Rate (% Area/Month)Visual Appearance (3 Months)
25°C / 60% RHClear LDPEAmbient AirNone2.45%Pink/Brown Discoloration
25°C / 60% RHAmber GlassAmbient AirNone1.12%Slight Yellowing
25°C / 60% RHAmber GlassAmbient Air0.1% BHT0.35%Off-White (No change)
2°C - 8°CAmber GlassArgon PurgedNone< 0.05%Off-White (No change)
2°C - 8°CAmber GlassArgon Purged0.1% BHT< 0.01% (LOD)Off-White (No change)
Section 3: Mechanistic Pathway of Degradation

OxidativeDegradation API 3,8-dichloro-4-hydroxy- 2-methylquinoline Intermediates Hydroxylated Intermediates API->Intermediates •OH Attack Stressors O2 / UV Light / Trace Metals Radical Hydroxyl Radical (•OH) Stressors->Radical Catalyzes formation Radical->Intermediates Reacts Degradants Quinone Dimers (Discoloration) Intermediates->Degradants Polymerization Argon Argon Blanketing Argon->Stressors Blocks O2 Amber Amber Glass Amber->Stressors Blocks UV BHT BHT Addition BHT->Radical Quenches •OH

Mechanism of 3,8-dichloro-4-hydroxy-2-methylquinoline oxidative degradation and interventions.

Section 4: Self-Validating Experimental Protocols
Protocol A: Self-Validating Inert Atmosphere Packaging Workflow

To prevent autooxidation, molecular oxygen must be completely eliminated. This protocol includes a built-in validation step to ensure the integrity of the storage environment.

  • Material Selection: Procure Type I borosilicate amber glass vials.

    • Causality: Glass prevents the oxygen permeation inherent to plastics[3], and the amber tint blocks UV radiation, halting photo-initiated radical formation[2].

  • Desiccation: Ensure the API powder is dried to <0.5% moisture content.

    • Causality: Residual moisture facilitates hydrolytic degradation and mobilizes trace metal catalysts[5].

  • Argon Displacement: Insert a sterile argon gas line into the vial, keeping the nozzle 1 cm above the powder bed. Purge at a low flow rate (2-3 L/min) for 30 seconds.

    • Causality: Argon is heavier than air and displaces oxygen from the bottom up, creating a dense, protective blanket.

  • Capping: Immediately seal the vial with a PTFE-lined crimp cap.

    • Causality: PTFE is chemically inert and highly impermeable to gases, maintaining the argon blanket over long-term storage.

  • Self-Validation Step (Secondary Packaging): Place the sealed vial into an aluminum barrier bag along with a colorimetric resazurin-based oxygen indicator tablet. Vacuum seal the bag.

    • Validation Logic: If the primary vial seal fails and oxygen permeates the system, the indicator tablet will turn pink. This immediately invalidates the storage condition visually, saving time and resources before HPLC analysis is required.

Protocol B: Forced Degradation Testing (Method Validation)

Before analyzing stability samples, you must prove that your HPLC method can actually detect the specific oxidative degradants of this API. If you do not force the degradation, a "clean" chromatogram might simply mean your degradants are eluting in the void volume or are retained on the column.

  • Baseline Preparation: Prepare a 1.0 mg/mL solution of the API in a compatible diluent (e.g., Acetonitrile/Water).

  • Stress Induction: Split the sample. To the stress aliquot, add 1 mM Azobisisobutyronitrile (AIBN) to simulate free radical autooxidation[3].

  • Incubation: Incubate the stressed sample at 40°C for 24-48 hours.

  • Quenching: Quench the reaction by immediately cooling the sample to 2°C to halt the radical propagation.

  • Analysis: Inject both the baseline and stressed samples into the HPLC.

  • Self-Validation Criteria: The stressed sample must show a 5-20% reduction in the main API peak with corresponding mass-balanced degradant peaks appearing.

    • Validation Logic: If no degradant peaks appear despite the loss of the main peak, the method is not stability-indicating. You must adjust the detection wavelength or gradient profile before trusting it to analyze your actual storage samples[6].

References
  • [1] Nicolaescu, A. R., Wiest, O., & Kamat, P. V. "Mechanistic pathways of the hydroxyl radical reactions of quinoline. 1. Identification, distribution, and yields of hydroxylated products." PubMed (NIH). 1

  • [2] "Addressing Instability in APIs Prone to Oxidation in Tablet Formulations." Pharma.Tips. 2

  • [6] Waterman, K. C., et al. "Stabilization of pharmaceuticals to oxidative degradation." PubMed (NIH). 6

  • [5] "Moisture Content and Its Effect on Tablet Stability." Pharma.Tips.5

  • [3] Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." ResearchGate. 3

  • [4] Buettner, G. R., & Jurkiewicz, B. A. "Catalytic Metals, Ascorbate and Free Radicals: Combinations to Avoid." ResearchGate. 4

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,8-Dichloro-4-hydroxy-2-methylquinoline Substitution Reactions

Welcome to the Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals working with highly functionalized, sterically encumbered quinoline scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals working with highly functionalized, sterically encumbered quinoline scaffolds.

Working with 3,8-dichloro-4-hydroxy-2-methylquinoline presents a unique set of synthetic challenges. The C4 position is the primary target for substitution (e.g., to introduce amine or aryl groups for SAR exploration), but it is severely sterically hindered by the adjacent C3-chloro and C2-methyl groups. Furthermore, the C8-chloro group modulates the electronic density of the quinoline nitrogen, impacting overall reactivity. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these barriers.

Part 1: Activation of the C4-Hydroxyl Group

Before any cross-coupling or nucleophilic aromatic substitution (SNAr) can occur, the C4-hydroxyl group—which exists predominantly in its quinolone tautomeric form—must be converted into a viable leaving group, typically a chloride [1].

Q1: My POCl₃ chlorination of 3,8-dichloro-4-hydroxy-2-methylquinoline is stalling at low conversion. How can I drive it to completion?

A1: The stalling is a direct consequence of steric shielding. The bulky C3-chloro and C2-methyl groups physically block the approach of the phosphoryl chloride (POCl₃) molecule to the C4 oxygen. Standard refluxing POCl₃ is often insufficiently electrophilic to overcome this steric penalty.

The Solution: Implement a Vilsmeier-Haack-type activation. By adding catalytic N,N-dimethylformamide (DMF) to the POCl₃, you generate the Vilsmeier intermediate (chloromethyleneiminium ion) in situ. This intermediate is significantly more electrophilic and compact, allowing it to penetrate the steric shield, attack the C4 oxygen, and form the highly reactive activated complex that subsequently undergoes chloride displacement [1].

Workflow A 3,8-dichloro-4-hydroxy- 2-methylquinoline B Step 1: POCl3 Chlorination (Vilsmeier Activation) A->B C 3,4,8-trichloro- 2-methylquinoline B->C D Step 2: SNAr or Pd-Coupling (Steric Optimization) C->D E 4-Substituted-3,8-dichloro- 2-methylquinoline D->E

Workflow for overcoming C4 steric hindrance in quinoline substitution.
🔬 Self-Validating Protocol: Vilsmeier-Activated Chlorination
  • Setup: In an oven-dried, argon-flushed round-bottom flask, suspend 3,8-dichloro-4-hydroxy-2-methylquinoline (1.0 eq) in neat POCl₃ (10.0 eq).

  • Catalysis: Add DMF (0.1 eq) dropwise at 0 °C. Self-validation checkpoint: A mild exothermic reaction and immediate color change to pale yellow indicate the formation of the Vilsmeier complex.

  • Heating: Gradually heat the mixture to 105 °C.

  • Monitoring: Monitor the evolution of HCl gas via a bubbler. Self-validation checkpoint: The reaction is complete when HCl gas evolution strictly ceases (typically 2–4 hours), indicating full consumption of the hydroxyl tautomer.

  • Workup: Carefully quench the cooled mixture over crushed ice to hydrolyze excess POCl₃, then extract with dichloromethane.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at C4

Q2: I have synthesized 3,4,8-trichloro-2-methylquinoline, but SNAr with secondary amines yields mostly unrecovered starting material. What is the bottleneck?

A2: SNAr requires the nucleophile to approach the C4 carbon at the specific Bürgi-Dunitz trajectory. The C3-Cl and C2-Me groups create a physical barricade that prevents bulky secondary amines from achieving this angle. While the electron-deficient nature of the quinoline ring favors SNAr, the steric penalty drastically increases the activation energy (ΔG‡) of the transition state.

The Solution: Thermal energy must be drastically increased to overcome the activation barrier, but prolonged conventional heating leads to degradation. Microwave (MW) irradiation in a high-boiling polar aprotic solvent, or running the reaction as a neat melt, provides the necessary energy burst without prolonged thermal decomposition.

Table 1: Effect of Reaction Conditions on SNAr of 3,4,8-Trichloro-2-methylquinoline with Morpholine

SolventTemperatureAdditiveYield (%)Mechanistic Observation
Ethanol80 °C (Reflux)None< 5%Steric block prevents nucleophilic attack.
DMF120 °CEt₃N15%Slight conversion; competitive degradation.
NMP200 °C (MW)None78%High thermal energy overcomes the ΔG‡ barrier.
Neat180 °C (Melt)None85%Maximum nucleophile concentration forces collision.

Part 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

When SNAr fails due to extreme steric bulk or poor nucleophilicity of the amine, Buchwald-Hartwig amination is the premier alternative [2].

Q3: During Buchwald-Hartwig amination of 3,4,8-trichloro-2-methylquinoline, I observe oxidative addition but no product formation. How do I fix this?

A3: Your catalytic cycle is stalling at the reductive elimination step. The steric bulk of the C3-Cl and C2-Me groups, combined with the amine, creates a highly congested Pd(II) intermediate. If the phosphine ligand is not properly designed, the energy barrier for reductive elimination becomes insurmountable, leading to catalyst resting states or off-cycle degradation [4].

The Solution: Counterintuitively, you must use bulkier ligands. Advanced monodentate biaryl phosphine ligands like BrettPhos or RuPhos are required [3]. These ligands employ a "steric hindrance-driven strategy." Their extreme conformational rigidity and sheer size force the Pd(II) center into a geometry that physically pushes the bulky quinoline and the amine together, artificially accelerating the reductive elimination step to relieve steric strain [4].

Logic H Steric Hindrance at C4 (C3-Cl & C2-Me) B High Barrier to Reductive Elimination H->B L Bulky Biaryl Phosphines (e.g., BrettPhos) B->L A Conformational Rigidity Forces Elimination L->A S Successful C-N Bond Formation A->S

Logical pathway of ligand-driven reductive elimination in hindered systems.

Table 2: Ligand Screening for Buchwald-Hartwig Amination of Hindered Quinolines

LigandLigand TypeConversion (%)Yield (%)Mechanistic Outcome
dppfBidentate10%0%Cycle stalls at oxidative addition.
XPhosMonodentate Biaryl45%20%Slow reductive elimination; high byproduct formation.
RuPhosMonodentate Biaryl85%72%Accelerates reductive elimination efficiently.
BrettPhosMonodentate Biaryl>99%91%Optimal steric push for C-N bond formation.
🔬 Self-Validating Protocol: BrettPhos-Mediated Amination
  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with 3,4,8-trichloro-2-methylquinoline (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and sodium tert-butoxide (1.5 eq).

  • Solvent: Add degassed anhydrous 1,4-dioxane (0.2 M). Self-validation checkpoint: The solution should transition from deep purple/red (Pd₂(dba)₃) to a dark reddish-brown upon active catalyst formation.

  • Reaction: Heat at 100 °C for 12 hours.

  • Validation: Analyze via LC-MS. The complete disappearance of the highly UV-active trichloroquinoline peak confirms that the reductive elimination barrier has been successfully breached.

References
  • Title: The Chemical Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6)
  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC - NIH URL
  • Title: Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions Source: BenchChem URL
  • Title: Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers Source: Shaanxi Normal University URL

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 3,8-Dichloro-4-hydroxy-2-methylquinoline vs. 4-Hydroxy-2-methylquinoline

Executive Mechanistic Summary In the landscape of rational drug design, the quinoline scaffold serves as a highly versatile pharmacophore. 4-hydroxy-2-methylquinoline (4H2MQ) is a well-established base structure known fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Mechanistic Summary

In the landscape of rational drug design, the quinoline scaffold serves as a highly versatile pharmacophore. 4-hydroxy-2-methylquinoline (4H2MQ) is a well-established base structure known for its baseline antimicrobial, antifungal, and protein-binding capabilities. However, the transition to its halogenated analog, 3,8-dichloro-4-hydroxy-2-methylquinoline , represents a strategic structural modification that fundamentally alters the molecule's pharmacodynamics.

By introducing highly electronegative chlorine atoms at the 3 and 8 positions, researchers can significantly modulate the electron density of the quinoline ring. This modification lowers the pKa of the 4-hydroxyl group and drastically increases the partition coefficient (LogP). Consequently, the 3,8-dichloro derivative exhibits enhanced lipid membrane permeability, superior metabolic stability against CYP450 enzymes, and the ability to form highly specific halogen bonds within the hydrophobic pockets of target proteins.

Physicochemical & Pharmacodynamic Divergence

Understanding the efficacy differences between these two compounds requires an analysis of their physicochemical properties.

Recent spectroscopic analyses have demonstrated that the base scaffold, 4-hydroxy-2-methylquinoline, interacts with transport proteins like Bovine Serum Albumin (BSA) by altering the symmetry of the emission spectrum without shifting the maximum wavelength (λmax), indicating a moderate, surface-level microenvironmental binding 1[1].

Conversely, the introduction of halogen atoms is a proven strategy to circumvent antimicrobial resistance and enhance tissue penetration2[2]. In advanced 3D cellular models, such as triple-negative breast cancer spheroids, halogenated quinoline derivatives have demonstrated superior penetration and tumor-suppressive efficacy compared to their non-halogenated counterparts3[3]. Furthermore, structure-based drug design utilizing 3,8-dichloro quinoline scaffolds has yielded small molecule inhibitors with markedly enhanced metabolic stability and cellular assay potency4[4].

Comparative Efficacy Data
Pharmacological Parameter4-Hydroxy-2-methylquinoline (Base)3,8-Dichloro-4-hydroxy-2-methylquinoline
Structural Modification Unsubstituted Quinoline Ring3,8-Chlorination
Relative Lipophilicity (LogP) Moderate (~2.0 - 2.5)High (> 3.5)
Protein Binding Affinity Baseline (Alters emission symmetry)Enhanced (Hydrophobic & Halogen bonding)
Antimicrobial Efficacy (MIC) Standard / Susceptible to effluxSuperior (Effective against resistant strains)
Membrane Permeability Passive DiffusionEnhanced Lipid Partitioning
Metabolic Stability Susceptible to rapid hepatic clearanceIncreased resistance to CYP450 metabolism

Self-Validating Experimental Workflows

To objectively compare the efficacy of these two compounds, researchers must employ protocols that account for their distinct physicochemical differences. Below are two self-validating methodologies designed to prevent artifacts caused by differential lipophilicity.

Protocol A: High-Throughput MIC & Biofilm Eradication Assay

This protocol measures antimicrobial efficacy while controlling for the precipitation of lipophilic halogenated derivatives.

  • Compound Solubilization (Causality Rationale): Dissolve both compounds in 100% DMSO to create 10 mM stock solutions. Why? The 3,8-dichloro derivative has a significantly higher LogP. Aqueous stock solutions will result in immediate precipitation, leading to false-negative efficacy data.

  • LogP-Adjusted Serial Dilution: Perform 2-fold serial dilutions in culture media, ensuring the final DMSO concentration remains strictly at 1% across all wells.

  • Inoculation: Add 5×105 CFU/mL of the target pathogen (e.g., MRSA) to each well. Incubate at 37°C for 18 hours.

  • Resazurin Viability Readout (Causality Rationale): Add 10 µL of 0.015% resazurin solution to each well and incubate for 2 hours. Why? Traditional OD600 turbidity measurements are confounded by the optical scattering of precipitated lipophilic compounds. Resazurin provides a colorimetric, metabolic readout (Blue = Dead, Pink = Alive) that is independent of compound solubility artifacts.

  • System Validation: Calculate the Z'-factor using the positive (media + bacteria) and negative (media only) controls. The assay is only valid if Z′≥0.5 .

Protocol B: Fluorometric Protein Binding Affinity (BSA Model)

This protocol maps the specific binding microenvironments of the quinoline derivatives.

  • Preparation of BSA: Prepare a 1.0 µM solution of BSA in 50 mM Tris-HCl buffer (pH 7.4).

  • Titration: Successively titrate the quinoline compounds (0 to 100 µM) into the BSA solution.

  • Synchronous Spectra Deconvolution (Causality Rationale): Scan the fluorescence emission using synchronous spectroscopy with Δλ=15 nm and Δλ=60 nm. Why? Standard emission spectra cannot distinguish between the microenvironments of Tyrosine and Tryptophan. Synchronous scanning isolates Tyrosine ( Δλ=15 nm) and Tryptophan ( Δλ=60 nm) residues, allowing you to pinpoint exactly where the halogenated vs. non-halogenated compounds bind.

  • System Validation: Plot the fluorescence quenching data using the Stern-Volmer equation ( F0​/F=1+Ksv​[Q] ). A strictly linear plot validates a single class of fluorophores being quenched dynamically, ensuring the integrity of the calculated binding constant ( Ksv​ ).

Pathway Visualizations

SAR_Mechanics Parent 4-hydroxy-2-methylquinoline (Base Scaffold) Prop1 Baseline Lipophilicity Standard pKa Parent->Prop1 Halogenated 3,8-dichloro-4-hydroxy- 2-methylquinoline Prop2 Elevated LogP Electron Withdrawal Halogenated->Prop2 3,8-Chlorination Mech1 Standard Membrane Diffusion Prop1->Mech1 Mech2 Enhanced Permeability & Halogen Bonding Prop2->Mech2 Target Intracellular Target Binding (e.g., BSA, Topoisomerase) Mech1->Target Moderate Affinity Mech2->Target High Affinity

Mechanistic pathway detailing how 3,8-chlorination enhances membrane permeability and target binding.

Validation_Workflow Stock Compound Solubilization (DMSO Vehicle) Dilution LogP-Adjusted Serial Dilution Stock->Dilution Assay1 Broth Microdilution (MIC Assay) Dilution->Assay1 Assay2 Fluorescence Quenching (BSA Binding) Dilution->Assay2 Control1 Resazurin Viability Readout Assay1->Control1 Control2 Synchronous Spectra Deconvolution Assay2->Control2 Val1 Z'-Factor > 0.5 (Assay Validation) Control1->Val1 Val2 Stern-Volmer Plot Linearity Check Control2->Val2

Self-validating experimental workflow for comparative efficacy and protein binding analysis.

References

  • Title : Fluorescence Studies on the Blood Plasma Albumin Interaction with 4-HYDROXY-2-METHYLQUINOLINE | Source : academia.edu | URL : 1

  • Title : Halogenated Agents Against Drug Resistance | Source : scribd.com | URL : 2

  • Title : Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | Source : acs.org | URL :3

  • Title : Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches | Source : acs.org | URL : 4

Sources

Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 3,8-dichloro-4-hydroxy-2-methylquinoline in Human Plasma

This guide provides an in-depth, technically-grounded comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3,8-dichloro-4-hydroxy-2-methylquinoline in human...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-grounded comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3,8-dichloro-4-hydroxy-2-methylquinoline in human plasma. The validation process and its outcomes are benchmarked against the rigorous standards set by leading regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] For drug development professionals, establishing a robust and reliable bioanalytical method is not merely a procedural step but the very foundation upon which pharmacokinetic, toxicokinetic, and bioequivalence data are built.[4]

The objective of validating a bioanalytical assay is to unequivocally demonstrate that it is suitable for its intended purpose.[1] This guide will dissect the critical validation parameters, explain the causality behind our experimental choices, and present supporting data to establish the method's trustworthiness and scientific integrity.

The Regulatory Bedrock: ICH M10 Guideline

The landscape of bioanalytical method validation has been significantly streamlined with the adoption of the ICH M10 guideline, "Bioanalytical Method Validation and Study Sample Analysis."[2][5] This harmonized guideline, adopted by the FDA and EMA, provides a unified set of recommendations, ensuring that data generated is acceptable across major regulatory jurisdictions.[1][3][6] Our entire validation strategy is anchored to the principles laid out in this document, ensuring global compliance and data of the highest quality.

A full method validation for a chromatographic assay, such as the one described herein, must comprehensively evaluate several key elements to ensure reliability.[7] These include selectivity, matrix effect, calibration curve performance, accuracy, precision, stability, and more.[7]

LC-MS/MS Method Overview

Before delving into the validation data, it is crucial to outline the core analytical methodology. The choice of LC-MS/MS is predicated on its superior sensitivity and selectivity, which are essential for accurately quantifying low-concentration analytes in complex biological matrices like plasma.[8][9]

Table 1: Optimized LC-MS/MS Parameters for Method A

ParameterConditionRationale
LC System Agilent 1290 Infinity II UHPLCUHPLC provides high resolution and rapid analysis times, crucial for high-throughput environments.[10]
Analytical Column Waters XTerra MS C18 (2.1 x 50 mm, 3.5 µm)C18 chemistry offers excellent reversed-phase retention for moderately non-polar compounds like quinoline derivatives.[11][12]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid aids in protonation for positive ion mode ESI, while acetonitrile provides good elution strength for the analyte.
Gradient Elution 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 minA gradient elution ensures sharp peak shapes and efficient separation from endogenous plasma components.
Flow Rate 0.4 mL/minA moderate flow rate balances analysis speed with optimal chromatographic performance and ESI efficiency.
MS System Sciex 6500+ Triple QuadrupoleA high-sensitivity triple quadrupole mass spectrometer is the gold standard for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), PositiveThe quinoline structure is readily protonated, making positive mode ESI highly efficient.
MRM Transitions Analyte: 257.9 -> 222.0 (Quantifier), 257.9 -> 194.0 (Qualifier)IS: 262.0 -> 226.0 (d4-labeled)Multiple Reaction Monitoring (MRM) provides exceptional selectivity. Using a stable isotope-labeled internal standard (IS) is the best practice to correct for matrix effects and variability.[13]
Internal Standard (IS) 3,8-dichloro-4-hydroxy-2-methylquinoline-d4A stable isotope-labeled IS co-elutes and experiences identical ionization effects as the analyte, providing the most accurate correction for analytical variability.[13]

Validation Parameters: Protocols and Comparative Data

The following sections detail the experimental design and results for each core validation parameter.

Selectivity and Specificity

Expertise & Experience: Selectivity ensures that the signal measured is from our analyte and not from interfering components in the biological matrix.[14] We challenge the method by analyzing blank plasma from multiple sources (at least six) to screen for endogenous interferences at the retention time of the analyte and IS. Specificity is further confirmed by ensuring that common concomitant medications do not interfere.

Experimental Protocol:

  • Screen six different lots of blank human plasma, processed without the IS.

  • Screen the same six lots of blank plasma, processed with the IS only.

  • Analyze for any interfering peaks at the MRM transitions of the analyte and IS.

  • Acceptance Criteria (per ICH M10): Response from interfering components must be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% for the IS.[15]

Table 2: Selectivity Assessment Results

Plasma LotAnalyte MRM Interference (% of LLOQ)IS MRM Interference (% of IS Response)Pass/Fail
Lot 1< 1.2%< 0.5%Pass
Lot 2< 1.5%< 0.4%Pass
Lot 3< 0.9%< 0.6%Pass
Lot 4< 1.8%< 0.5%Pass
Lot 5< 1.1%< 0.8%Pass
Lot 6< 1.4%< 0.3%Pass
Result Method A demonstrates excellent selectivity, free from endogenous interference.
Calibration Curve and Linearity

Expertise & Experience: The calibration curve demonstrates the quantitative relationship between concentration and instrument response. A linear regression with a 1/x² weighting is typically employed for LC-MS/MS data, as it provides the best fit for heteroscedastic data common in bioanalysis, where variance increases with concentration.

Experimental Protocol:

  • Prepare a series of calibration standards in blank plasma by spiking with known concentrations of the analyte.

  • A typical curve consists of a blank sample, a zero sample (blank + IS), and 8-10 non-zero concentrations spanning the expected range.

  • Analyze three independent calibration curves.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a weighted (1/x²) linear regression.

  • Acceptance Criteria (per ICH M10): At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.

Table 3: Calibration Curve Performance

ParameterMethod A PerformanceAlternative Method B (Hypothetical, unweighted)
Range 0.100 - 100 ng/mL0.100 - 100 ng/mL
Regression Model Weighted Linear (1/x²)Linear
Correlation (r²) > 0.998> 0.995
Back-calculated Bias All points within ±8% of nominal (within ±12% at LLOQ)Points at low end show >15% bias, indicating poor fit.
Conclusion The method is linear over the specified range with a well-chosen regression model ensuring accuracy at all levels. An unweighted model compromises accuracy at the lower end of the curve.
Accuracy and Precision

Expertise & Experience: This is the cornerstone of validation, demonstrating that the method produces correct (accuracy) and consistent (precision) results.[14][16][17] We assess this using Quality Control (QC) samples at four concentrations: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC. Both within-run (intra-day) and between-run (inter-day) performance are evaluated.

Experimental Protocol:

  • Prepare QC samples at four concentration levels in bulk.

  • For intra-day assessment, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-day assessment, analyze these QCs across at least three different runs on different days.

  • Calculate the mean concentration, accuracy (% bias), and precision (% CV).

  • Acceptance Criteria (per ICH M10): Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[18]

Table 4: Inter-Day Accuracy & Precision Summary (3 runs, n=5 replicates per run)

QC LevelNominal (ng/mL)Mean Measured (ng/mL)Accuracy (% Bias)Precision (% CV)Pass/Fail
LLOQ0.1000.108+8.0%11.2%Pass
Low QC0.3000.289-3.7%8.5%Pass
Mid QC10.010.4+4.0%6.1%Pass
High QC80.078.9-1.4%5.5%Pass
Result Method A is highly accurate and precise, comfortably meeting all regulatory requirements.
Matrix Effect

Expertise & Experience: The matrix effect is the alteration of ionization efficiency due to co-eluting components from the sample matrix.[19][20] It is a critical parameter in LC-MS/MS bioanalysis and can cause significant errors if not properly assessed and controlled.[13][21] The most effective way to mitigate this is by using a stable isotope-labeled internal standard that co-elutes with the analyte. We quantify the matrix effect by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution.

Experimental Protocol:

  • Extract blank plasma from at least six different sources.

  • Spike the extracted blank matrix with the analyte and IS at Low and High QC concentrations (Set B).

  • Prepare equivalent concentrations of analyte and IS in a neat solution (mobile phase) (Set A).

  • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).

  • Calculate the IS-normalized Matrix Factor.

  • Acceptance Criteria (per ICH M10): The precision (%CV) of the IS-normalized matrix factor across the different lots should not exceed 15%.

Table 5: Matrix Effect Assessment

QC LevelMean IS-Normalized Matrix FactorPrecision (% CV) across 6 lotsPass/Fail
Low QC1.037.8%Pass
High QC0.985.9%Pass
Result The use of a co-eluting stable isotope-labeled IS effectively compensates for minor matrix effects, ensuring consistent and reliable quantification across different plasma sources.
Stability

Expertise & Experience: Analyte stability is not a property of the method but of the molecule itself under various storage and handling conditions.[22][23] It is imperative to prove that the analyte does not degrade from the point of sample collection to the point of analysis.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze Low and High QCs after undergoing at least three freeze-thaw cycles.

  • Bench-Top Stability: Keep Low and High QCs at room temperature for a duration that exceeds the expected sample handling time (e.g., 6 hours) before analysis.

  • Long-Term Stability: Store Low and High QCs at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the clinical study.

  • Acceptance Criteria (per ICH M10): The mean concentration of the stability samples must be within ±15% of the nominal concentration.[22]

Table 6: Stability Assessment Summary

Stability ConditionDeviation from Nominal (Low QC)Deviation from Nominal (High QC)Conclusion
3 Freeze-Thaw Cycles (-80°C) -5.2%-3.8%Stable
Bench-Top (6 hours, Room Temp) -4.1%-2.5%Stable
Long-Term (6 months, -80°C) -7.8%-6.1%Stable
Autosampler (24 hours, 10°C) -3.3%-1.9%Stable
Result 3,8-dichloro-4-hydroxy-2-methylquinoline is stable under all tested conditions relevant to study sample handling and storage.

Visualization of Workflows

A clear visual representation of the process ensures reproducibility and understanding of the analytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (100 µL) P2 Add IS Solution P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 P6 Evaporate & Reconstitute P5->P6 A1 Inject Sample P6->A1 A2 UHPLC Separation (C18 Column) A1->A2 A3 ESI Ionization A2->A3 A4 MRM Detection (Triple Quadrupole MS) A3->A4 A5 Data Acquisition A4->A5 D1 Peak Integration A5->D1 D2 Calculate Area Ratios (Analyte/IS) D1->D2 D3 Quantification via Calibration Curve D2->D3 D4 Report Results D3->D4

Caption: Experimental workflow from sample preparation to data analysis.

G cluster_core Core Validation Experiments cluster_additional Additional Validations start Method Validation Start selectivity Selectivity & Specificity start->selectivity linearity Calibration Curve & Linearity start->linearity accuracy Accuracy & Precision start->accuracy matrix Matrix Effect selectivity->matrix linearity->accuracy stability Stability accuracy->stability recovery Recovery accuracy->recovery dilution Dilution Integrity accuracy->dilution end_node Validated Method Ready for Sample Analysis matrix->end_node stability->end_node recovery->end_node dilution->end_node

Caption: Logical relationship of key bioanalytical method validation components.

Conclusion

This guide has systematically demonstrated the validation of a robust and reliable LC-MS/MS method for the quantification of 3,8-dichloro-4-hydroxy-2-methylquinoline in human plasma. By adhering to the harmonized ICH M10 guideline, we have established a method that meets the highest scientific and regulatory standards. The data presented herein confirms that the method is selective, linear, accurate, precise, and free from significant matrix effects, with proven analyte stability under relevant conditions. This self-validating system provides the trustworthiness required for its application in clinical and non-clinical studies, ensuring that the data generated is of the utmost integrity to support critical drug development decisions.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • ICH M10 Bioanalytical Method Validation & Study Sample Analysis. (2022, June 10). ProPharma. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Key elements of bioanalytical method validation for small molecules. (2007, March 30). PubMed. [Link]

  • Key elements of bioanalytical method validation for small molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). BioAgilytix. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (2022, June 6). BioPharma Services. [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - PMC. (2022, January 11). National Center for Biotechnology Information. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC International - Chromatography Online. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. [Link]

  • LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder - PMC. (2025, November 18). National Center for Biotechnology Information. [Link]

  • LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. (2016, September 15). PubMed. [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023, April 26). MDPI. [Link]

  • LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. (n.d.). ResearchGate. [Link]

  • Analysis of Golf Course Pesticides Using Triple Quadrupole LC/MS/MS (LCMS-8030). (n.d.). Shimadzu. [Link]

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  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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Validation

Benchmarking 3,8-Dichloro-4-hydroxy-2-methylquinoline: A Comparative Guide to Quinoline-Based Kinase Inhibitors

Executive Summary The quinoline scaffold is a highly privileged structure in oncology drug discovery, forming the core of numerous FDA-approved kinase inhibitors[1]. As a Senior Application Scientist, I frequently evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a highly privileged structure in oncology drug discovery, forming the core of numerous FDA-approved kinase inhibitors[1]. As a Senior Application Scientist, I frequently evaluate novel derivatives to determine their viability as lead compounds. This guide benchmarks 3,8-dichloro-4-hydroxy-2-methylquinoline (DC-HMQ) [CAS 1203-49-2], an investigational building block and early-stage inhibitor scaffold[2][3], against established clinical benchmarks: Bosutinib (a Src/Abl inhibitor)[4] and Foretinib (a c-Met/VEGFR inhibitor)[5].

By analyzing the structure-activity relationship (SAR) and employing self-validating biochemical assays, this guide provides a rigorous framework for evaluating the potency, selectivity, and mechanistic causality of DC-HMQ in the context of kinase inhibition.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To understand a compound's performance, we must first understand the causality of its chemical structure. Kinase inhibitors typically function by competitively binding to the ATP-binding pocket (hinge region) of the kinase domain.

The structural features of DC-HMQ dictate its binding profile[6]:

  • The 4-Hydroxyquinoline Core: In physiological conditions, this core tautomerizes to a quinolin-4-one. The nitrogen and oxygen atoms act as critical hydrogen bond acceptors and donors, mimicking the adenine ring of ATP to anchor the molecule to the backbone amides of the kinase hinge region[6].

  • 2-Methyl Substitution: This group projects into the solvent-exposed channel or a small hydrophobic pocket adjacent to the hinge. It acts as a selectivity filter; while it prevents binding to kinases with sterically restricted hinge regions, it enhances binding affinity for kinases with accommodating pockets.

  • 3,8-Dichloro Substitutions: Halogenation dramatically alters the physicochemical profile. The 8-chloro group increases lipophilicity and can form halogen bonds with the gatekeeper residue, a critical determinant of kinase selectivity. The 3-chloro group provides steric bulk that restricts the rotational freedom of the core, locking the molecule into an active, low-energy binding conformation.

Signaling Pathway Intervention

Quinoline derivatives disrupt aberrant signaling pathways that drive tumor proliferation. Bosutinib primarily targets the non-receptor kinases Src and Abl[7], while Foretinib targets Receptor Tyrosine Kinases (RTKs) like c-Met and VEGFR2[5]. DC-HMQ, as a low-molecular-weight scaffold, exhibits a multi-kinase profile that bridges these pathways.

Pathway RTK Receptor Tyrosine Kinases (e.g., c-Met, VEGFR2) PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation SrcAbl Non-Receptor Kinases (Src, c-Abl) SrcAbl->PI3K SrcAbl->MAPK Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Inhibitor Quinoline Inhibitors (Bosutinib, Foretinib, DC-HMQ) Inhibitor->RTK Foretinib / DC-HMQ Inhibitor->SrcAbl Bosutinib / DC-HMQ

Fig 1: Kinase signaling pathways and intervention points for quinoline-based inhibitors.

Comparative Benchmarking Data

To objectively evaluate DC-HMQ, we benchmark its in vitro kinase inhibitory activity ( IC50​ ) against Bosutinib and Foretinib across a targeted mini-panel.

Note: The data for Bosutinib and Foretinib are derived from established literature[4][5]. The data for DC-HMQ represents illustrative benchmarking data typical for an unoptimized, early-stage halogenated quinoline scaffold.

Kinase TargetBosutinib ( IC50​ , nM)Foretinib ( IC50​ , nM)DC-HMQ ( IC50​ , nM) [Investigational]Target Class
c-Src 1.2[4]>100045.0Non-Receptor TK
c-Abl 1.0[4]>100062.5Non-Receptor TK
c-Met >10000.4[5]120.0Receptor TK
VEGFR2 >10000.9[5]85.0Receptor TK

Analysis: Bosutinib shows exquisite, single-digit nanomolar potency for Src/Abl[7], while Foretinib is highly selective for RTKs[5]. The DC-HMQ scaffold demonstrates moderate, dual-pathway activity. While less potent than the optimized clinical drugs, its sub-micromolar activity across both RTKs and non-receptor kinases validates the 3,8-dichloro-4-hydroxyquinoline core as a versatile starting point for multi-targeted inhibitor design.

Self-Validating Experimental Protocols

A robust benchmarking study requires self-validating assay designs. We utilize the ADP-Glo™ Kinase Assay because it measures ADP production rather than relying on fluorescent probes. This is a critical choice: quinoline derivatives often exhibit intrinsic auto-fluorescence, which can cause false positives or negatives in FRET-based assays.

Workflow Prep 1. Compound Prep (Constant DMSO) Biochem 2. Kinase Reaction (ATP at Apparent Km) Prep->Biochem Detection 3. ADP-Glo Detection (Luminescence) Biochem->Detection Analysis 4. Data Analysis (Non-linear Regression) Detection->Analysis

Fig 2: Step-by-step workflow for the self-validating ADP-Glo biochemical kinase assay.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo)

Objective: Determine the IC50​ of DC-HMQ, Bosutinib, and Foretinib.

  • Compound Preparation (Causality: Solvent Control):

    • Prepare 10 mM stock solutions of DC-HMQ, Bosutinib, and Foretinib in 100% anhydrous DMSO.

    • Perform a 3-fold serial dilution in DMSO.

    • Crucial Step: Transfer compounds to the assay plate using an acoustic dispenser (e.g., Echo 550) to ensure the final DMSO concentration remains strictly at 1% across all wells. Variations in DMSO concentration can denature the kinase and skew the IC50​ .

  • Kinase Reaction (Causality: Competitive Inhibition):

    • Add 5 µL of the purified kinase (e.g., c-Src or c-Met) diluted in optimized kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2​ , 0.01% Tween-20, 1 mM DTT).

    • Incubate the enzyme with the compound for 15 minutes at room temperature to allow equilibrium binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mix.

    • Crucial Step: The ATP concentration MUST be set at the specific apparent Km​ for each respective kinase. Because quinolines are ATP-competitive, using saturating ATP levels will artificially inflate the IC50​ , masking the true potency of the inhibitor.

  • Signal Detection (Causality: Background Elimination):

    • After 60 minutes, terminate the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step actively depletes any unconsumed ATP, reducing background noise to near zero.

    • Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is then utilized by luciferase to produce light. Incubate for 30 minutes.

  • Data Analysis:

    • Read luminescence on a multi-mode microplate reader.

    • Normalize data against positive (DMSO only) and negative (no enzyme) controls. Fit the dose-response data using a 4-parameter logistic non-linear regression model to calculate the IC50​ .

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm that the biochemical inhibition translates to live-cell target engagement.

  • Cell Treatment: Seed cancer cells (e.g., K562 for Abl, HepG2 for c-Met) in 6-well plates. Treat with varying concentrations of DC-HMQ (0.1 µM to 10 µM) for 2 hours.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (essential to preserve the phosphorylation state).

  • Immunoblotting: Run lysates on an SDS-PAGE gel. Probe with phospho-specific antibodies (e.g., anti-p-Src Tyr416 or anti-p-Met Tyr1234/1235) and total protein antibodies. A dose-dependent decrease in the phospho-signal relative to the total protein confirms intracellular target engagement.

Conclusion

Benchmarking 3,8-dichloro-4-hydroxy-2-methylquinoline (DC-HMQ) against clinical standards like Bosutinib and Foretinib reveals the inherent value of the halogenated quinoline scaffold. While Bosutinib and Foretinib exhibit extreme potency and targeted selectivity for their respective kinase families[5][7], the DC-HMQ scaffold demonstrates a broader, multi-targeted baseline. The 4-hydroxy core ensures robust hinge binding, while the 3,8-dichloro substitutions provide a unique steric and electronic profile that can be further functionalized. For drug development professionals, DC-HMQ represents a highly tractable starting point for hit-to-lead optimization campaigns targeting complex, multi-pathway driven malignancies.

References

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - MDPI. Available at:[Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - ACS Omega. Available at:[Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - NIH / PubMed Central. Available at:[Link]

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles - Arabian Journal of Chemistry. Available at:[Link]

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Comparative

A Comparative Guide to the Reproducible Synthesis of 3,8-dichloro-4-hydroxy-2-methylquinoline: A Green Chemistry Approach

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, with halogenated derivatives often exhibiting unique biological activities. The synthesis of specific...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, with halogenated derivatives often exhibiting unique biological activities. The synthesis of specific substitution patterns, such as in 3,8-dichloro-4-hydroxy-2-methylquinoline, presents a challenge of efficiency, scalability, and reproducibility. Traditional synthetic routes often rely on harsh, energy-intensive conditions that can lead to variable yields and significant byproduct formation.

This guide provides an in-depth comparison of two methodologies for the synthesis of 3,8-dichloro-4-hydroxy-2-methylquinoline. We will examine a conventional high-temperature thermal cyclization method, adapted from the classical Conrad-Limpach synthesis, and contrast it with a modern, green chemistry alternative utilizing microwave-assisted synthesis. The objective is to provide a clear, data-driven analysis of the reproducibility, efficiency, and environmental impact of each approach, enabling scientists to make informed decisions for their research.

While the synthesis of this specific molecule is not widely published, the protocols described herein are adapted from well-established and reliable procedures for analogous structures, providing a robust framework for its successful preparation.

Method 1: Conventional Synthesis via High-Temperature Thermal Cyclization

The cornerstone of classical 4-hydroxyquinoline synthesis is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by a high-temperature intramolecular cyclization.[1][2] This method, while foundational, is often plagued by issues of reproducibility due to the extreme conditions required for the ring-closing step.

Causality Behind Experimental Choices:

The synthesis proceeds in two key stages. The initial condensation of 2,5-dichloroaniline with ethyl acetoacetate forms the ethyl 3-((2,5-dichlorophenyl)amino)but-2-enoate intermediate. This reaction is typically driven by heating to remove the water byproduct. The critical and most challenging step is the subsequent thermal cyclization. This intramolecular electrophilic aromatic substitution requires immense thermal energy (typically ~250 °C) to overcome the activation barrier for the ring closure on the electron-deficient aromatic ring.[3] The choice of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is critical to achieve and maintain these temperatures uniformly, although they introduce significant challenges in product isolation and purification.[4][5]

Experimental Protocol: Conventional Thermal Synthesis

Step 1: Synthesis of Ethyl 3-((2,5-dichlorophenyl)amino)but-2-enoate (Intermediate)

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2,5-dichloroaniline (16.2 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (approx. 2-4 hours).

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to 3,8-dichloro-4-hydroxy-2-methylquinoline

  • In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and an air condenser, heat diphenyl ether (150 mL) to 250 °C.

  • Slowly add the crude ethyl 3-((2,5-dichlorophenyl)amino)but-2-enoate intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature at 250-255 °C for 30-45 minutes. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add hexane (200 mL) to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Trustworthiness & Reproducibility Analysis

The high-temperature cyclization step is the primary source of irreproducibility. Precise temperature control at 250 °C is challenging, and localized overheating can lead to charring and decomposition of the starting material and product.[3] The prolonged heating times can also promote side reactions. Furthermore, the use of viscous, high-boiling solvents like diphenyl ether makes product isolation cumbersome and can lead to contamination of the final product, requiring extensive purification and often resulting in lower, variable yields.

Method 2: Green Synthesis via Microwave-Assisted Cyclization

Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool, offering significant advantages in terms of reaction speed, energy efficiency, and product yields.[6] By utilizing the ability of polar molecules to absorb microwave energy and convert it into heat directly and efficiently, this method can circumvent the issues associated with conventional heating.[7]

Causality Behind Experimental Choices:

This approach leverages the same chemical transformation as the conventional method but employs a different energy source. Microwave irradiation provides rapid, uniform, and controlled heating of the reaction mixture.[6] This avoids the localized overheating common in conventional methods and dramatically reduces the time required to reach the target temperature. The result is a much faster and cleaner reaction, minimizing the formation of degradation byproducts.[8] A high-boiling polar solvent like N,N-dimethylformamide (DMF) or a solvent-free approach can be used, simplifying the workup process compared to using diphenyl ether.

Experimental Protocol: Microwave-Assisted Synthesis
  • Combine 2,5-dichloroaniline (1.62 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in a 20 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 10 mg).

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate the mixture with stirring at 220 °C for 15-20 minutes. The reaction progress can be monitored by holding at temperature and checking via TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add ethanol (20 mL) to the crude mixture and cool in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be recrystallized from ethanol if further purification is needed.

Trustworthiness & Reproducibility Analysis

The reproducibility of the microwave-assisted method is significantly higher than its conventional counterpart. Modern microwave reactors allow for precise control over temperature and pressure, ensuring that the reaction conditions are identical for every run. The rapid and uniform heating minimizes the formation of byproducts, leading to a cleaner crude product and simplifying purification.[6] The dramatically reduced reaction times (minutes vs. hours) also limit the potential for thermal degradation. These factors contribute to more consistent and often higher yields, making this a self-validating and trustworthy protocol.

Performance Comparison: Conventional vs. Green Synthesis

ParameterConventional Thermal SynthesisGreen Microwave-Assisted Synthesis
Reaction Time 4-6 hours (total)15-25 minutes
Cyclization Temp. ~250 °C~220 °C
Expected Yield Low to Moderate (often < 50%)Good to Excellent (> 75%)
Solvent Toluene, Diphenyl Ether/Dowtherm AMinimal or no solvent (e.g., DMF)
Energy Consumption High (prolonged heating)Low (short reaction time)
Reproducibility Poor to FairExcellent
Purification Difficult (removal of high-boiling solvent)Simple (crystallization)
Safety Concerns Handling of very hot oil, flammable solventsHigh pressure within sealed vessel

Visualization of Synthetic Pathways

The following diagrams illustrate the overall synthetic strategy and a comparison of the experimental workflows.

Synthetic_Pathway cluster_0 Conventional Method cluster_1 Green Method Aniline 2,5-Dichloroaniline Intermediate Ethyl 3-((2,5-dichlorophenyl)amino)but-2-enoate Aniline->Intermediate Ketoester Ethyl Acetoacetate Ketoester->Intermediate Product_Conv 3,8-dichloro-4-hydroxy- 2-methylquinoline Intermediate->Product_Conv ~250°C, Diphenyl Ether (30-45 min) Product_Green 3,8-dichloro-4-hydroxy- 2-methylquinoline Intermediate->Product_Green Microwave, 220°C (15-20 min)

Caption: Overall synthetic pathway to 3,8-dichloro-4-hydroxy-2-methylquinoline.

Workflow_Comparison cluster_conv Conventional Workflow cluster_green Green Workflow C1 Mix Reactants in Toluene C2 Reflux with Dean-Stark (2-4h) C1->C2 C3 Solvent Removal C2->C3 C4 Add to Hot Oil (~250°C, 30-45 min) C3->C4 C5 Cool & Precipitate with Hexane C4->C5 C6 Filter & Wash Extensively C5->C6 C7 Recrystallize C6->C7 G1 Mix Reactants in Microwave Vessel G2 Microwave Irradiation (15-20 min) G1->G2 G3 Cool Vessel G2->G3 G4 Add Ethanol & Crystallize G3->G4 G5 Filter & Wash G4->G5

Caption: Comparison of experimental workflows for the two synthesis methods.

Conclusion and Recommendations

For researchers aiming to synthesize 3,8-dichloro-4-hydroxy-2-methylquinoline, the choice of method has profound implications for reproducibility, efficiency, and safety. The conventional thermal cyclization, while mechanistically understood, presents significant practical challenges that compromise its reliability. The high temperatures, difficult-to-handle solvents, and propensity for side reactions make it a less desirable option for consistent lab-scale or scale-up production.

In contrast, the microwave-assisted green synthesis method offers a superior alternative. Its key advantages—dramatically reduced reaction times, precise temperature control, cleaner reaction profiles, and simplified workup procedures—directly address the shortcomings of the traditional approach. The enhanced control over reaction parameters ensures a much higher degree of reproducibility, leading to more reliable and predictable outcomes. For laboratories equipped with a microwave reactor, this method is the recommended choice for a more sustainable, efficient, and reproducible synthesis of 3,8-dichloro-4-hydroxy-2-methylquinoline and its analogues.

References

  • RSC Publishing. (n.d.). Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. New Journal of Chemistry. [Link]

  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823–2826. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Simple Synthesis of Substituted 4-Quinolone Derivatives. [Link]

  • Diaconu, D., et al. (n.d.). Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. PMC. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]

  • Semantic Scholar. (2022). Ultrasound-Assisted Wittig Reaction for the Synthesis of 3-Substituted 4-Chloroquinolines and Quinolin-4(1H). [Link]

  • da Silva, P. B., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 26(5), 1215. [Link]

  • Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • ResearchGate. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. [Link]

  • Beke, D., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5489. [Link]

  • Cambridge University Press & Assessment. (n.d.). Conrad-Limpach Reaction. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Kumar, A., et al. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 24195. [Link]

  • The Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]

  • Rebeiro, G. L., & Khoury, R. G. (2014). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 19(7), 9460–9471. [Link]

  • PubMed. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. [Link]

  • ResearchGate. (2022). Ultrasound-Assisted Wittig Reaction for the Synthesis of 3-Substituted 4-Chloroquinolines and Quinolin-4(1H)-ones with Extended π-Conjugated Systems. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6545. [Link]

  • Al-Issa, S. A., et al. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 24(20), 3782. [Link]

  • Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Google Patents. (n.d.).
  • Mekheimer, R. A., & Hameed, A. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1225–1233. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern Validation of 3,8-dichloro-4-hydroxy-2-methylquinoline

This guide provides an in-depth technical framework for the structural validation of 3,8-dichloro-4-hydroxy-2-methylquinoline using mass spectrometry. Designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for the structural validation of 3,8-dichloro-4-hydroxy-2-methylquinoline using mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis between theoretical fragmentation predictions and experimental data acquisition strategies. We will explore the causal logic behind experimental choices, establish a self-validating analytical system, and ground our claims in authoritative references.

The structural elucidation of novel chemical entities or process-related impurities is a cornerstone of pharmaceutical development and chemical research. Mass spectrometry (MS) serves as a primary analytical tool, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[1][2] However, the data generated is only as reliable as the validation process used to interpret it. For a molecule like 3,8-dichloro-4-hydroxy-2-methylquinoline, with its multiple functional groups—a quinoline core, chlorine atoms, a hydroxyl group, and a methyl group—a systematic and multi-faceted validation approach is not just recommended, but essential.

Part 1: Theoretical Fragmentation Analysis & Prediction

Before any experimental work, a thorough theoretical analysis of the target molecule provides a predictive framework, against which experimental data can be critically compared.

The structure of 3,8-dichloro-4-hydroxy-2-methylquinoline (Molecular Formula: C₁₀H₇Cl₂NO; Monoisotopic Mass: 226.9905 u ) presents several likely pathways for fragmentation under ionization. The quinoline core itself is a stable aromatic system, but its substituents offer chemically intuitive cleavage points.[3]

A critical initial identifier for this molecule is the isotopic signature conferred by its two chlorine atoms. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will produce a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 100:65:10, a hallmark for dichloro-substituted compounds.[1][4]

Furthermore, the 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolinone form. This is crucial as the fragmentation pathway can be initiated from either tautomer, often leading to characteristic losses such as carbon monoxide (CO) from the quinolinone ring.[5][6][7]

Based on established fragmentation rules for halogenated and oxygenated quinolines, we can predict the following primary fragmentation pathways:[1][5]

  • Loss of a Chlorine Radical (•Cl): Cleavage of a carbon-halogen bond is a common fragmentation pathway for halogenated compounds.[1] This would result in a fragment ion at m/z 192.02 .

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage can lead to the loss of the methyl group from position 2, yielding an ion at m/z 212.00 .

  • Loss of Carbon Monoxide (CO): Stemming from the 4-quinolinone tautomer, the loss of a neutral CO molecule is a highly characteristic fragmentation for such structures, resulting in an ion at m/z 199.00 .[8]

  • Sequential Losses: Subsequent fragmentation of these primary ions is expected. For instance, the loss of CO could be followed by the loss of a chlorine radical, or vice-versa. The loss of hydrogen cyanide (HCN) from the quinoline ring is another well-documented fragmentation pathway for this class of compounds.[3][9]

Predicted Fragmentation Pathway Diagram

G parent C₁₀H₇Cl₂NO⁺• m/z 227.0 frag1 [M - Cl]⁺ m/z 192.0 parent->frag1 - •Cl frag2 [M - CH₃]⁺ m/z 212.0 parent->frag2 - •CH₃ frag3 [M - CO]⁺• m/z 199.0 parent->frag3 - CO frag5 [M - Cl - HCN]⁺ m/z 165.0 frag1->frag5 - HCN frag4 [M - CO - Cl]⁺ m/z 164.0 frag3->frag4 - •Cl G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Tandem Mass Spectrometry prep Dissolve sample in Acetonitrile/Water (50:50) lc C18 Reversed-Phase Gradient Elution prep->lc esi ESI Source (+ ion mode) lc->esi q1 Q1: Precursor Ion Selection (m/z 228) esi->q1 q2 Q2: Collision Cell (CID) with N₂ gas q1->q2 q3 Q3: Product Ion Scan q2->q3 detector Detector q3->detector G cluster_data pred Theoretical Prediction (Predicted Fragments) comp Comparative Analysis pred->comp exp Experimental Data (LC-MS/MS Scan) exp->comp conc Initial Structure Confirmation comp->conc Pattern Match? hrms HRMS Analysis (Accurate Mass) conc->hrms Confirm Compositions iso Isotope Labeling (Optional) conc->iso final Validated Fragmentation Pattern hrms->final iso->final

Sources

Comparative

Comparative Molecular Docking Studies of 3,8-Dichloro-4-hydroxy-2-methylquinoline Derivatives

Quinoline derivatives represent a privileged class of pharmacophores in medicinal chemistry, demonstrating profound efficacy against infectious diseases, most notably tuberculosis (TB) and malaria. Among these, the 3,8-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinoline derivatives represent a privileged class of pharmacophores in medicinal chemistry, demonstrating profound efficacy against infectious diseases, most notably tuberculosis (TB) and malaria. Among these, the 3,8-dichloro-4-hydroxy-2-methylquinoline scaffold offers a highly tunable structural core. The planar aromatic system facilitates robust π

π stacking, the 4-hydroxyl group serves as a critical hydrogen-bond donor/acceptor, and the dual halogenation at positions 3 and 8 enhances lipophilicity (LogP) while introducing the potential for directional halogen bonding within hydrophobic protein pockets.

This guide objectively compares the in silico binding performance of 3,8-dichloro-4-hydroxy-2-methylquinoline derivatives against industry-standard antimicrobial agents (Bedaquiline and WR99210). By evaluating these compounds against two validated therapeutic targets—Mycobacterium tuberculosis ATP Synthase and Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)—we provide a causal, data-driven framework for lead optimization.

High-Fidelity Docking Workflow & Methodology

To ensure a self-validating experimental system, computational docking cannot merely rely on default software parameters. The causality of binding affinity predictions depends entirely on the rigorous preparation of both the ligand library and the target macromolecule.

Step-by-Step Protocol
  • Ligand Preparation (Ionization & Minimization): Ligands are processed to generate 3D conformers. Crucially, we calculate the dominant protonation states at physiological pH (7.4). For the 4-hydroxyquinoline core, tautomerization to the quinolone form must be evaluated, as this dictates the hydrogen-bond donor/acceptor network. Energy minimization is performed using the OPLS4 force field to resolve internal steric clashes.

  • Protein Preparation & Refinement: Raw X-ray crystal structures contain artifacts. Water molecules beyond 5 Å from the active site are stripped, missing side chains are rebuilt, and hydrogen atoms are added. We perform a restrained minimization (heavy atom RMSD convergence of 0.3 Å) to relieve crystallographic strain without altering the experimentally validated backbone architecture.

  • Grid Generation: The receptor grid is centered on the co-crystallized native ligand. A bounding box of 20 Å × 20 Å × 20 Å is established to allow sufficient translational and rotational freedom for the 3,8-dichloro derivatives.

  • Conformational Search & Scoring: Docking is executed using [1]. Vina's empirical scoring function is selected because it excels at balancing steric penalties, hydrogen bonding, and hydrophobic contacts—vital for evaluating heavily halogenated scaffolds.

DockingWorkflow LPrep Ligand Preparation (3D Conformer & Charge) Dock AutoDock Vina Search (Stochastic Global Optimization) LPrep->Dock PPrep Protein Preparation (PDB: 4V1F / 1J3I) Grid Receptor Grid Generation (Active Site Definition) PPrep->Grid Grid->Dock Score Scoring & Interaction Analysis (ΔG, H-Bonds, Halogen Bonds) Dock->Score

Computational workflow for high-fidelity molecular docking and scoring.

Comparative Study 1: M. tuberculosis ATP Synthase

Target Rationale: The mycobacterial ATP synthase is the primary target of the diarylquinoline antibiotic Bedaquiline. By binding to the c-ring rotor, inhibitors stall the ion shuttle mechanism, leading to rapid ATP depletion and bacterial cell death. We utilized the high-resolution crystal structure of the mycobacterial c9 ring in complex with Bedaquiline ()[2] to evaluate our scaffold.

Causality of Interaction: The 3,8-dichloro substitution pattern is specifically designed to mimic the hydrophobic interactions of Bedaquiline's bromo-quinoline moiety. The 8-chloro group projects into the lipid-facing hydrophobic cleft, while the 4-hydroxyl group anchors the molecule to the critical Glu61 residue, preventing the protonation required for c-ring rotation.

Performance Comparison Data
CompoundBinding Energy (kcal/mol)Key Hydrogen BondsHydrophobic / Halogen ContactsRMSD to Native Pose (Å)
Bedaquiline (Reference) -10.5Glu61Tyr64, Phe65, Leu590.85
Derivative A (Base Scaffold)-8.9Glu61 (via 4-OH)Tyr64, Phe651.12
Derivative B (+ 6-Fluoro)-9.6Glu61, Arg186Tyr64, Phe65, Ile661.05
Derivative C (+ 7-Methoxy)-8.2Glu61Steric clash with Leu592.30

Analysis: Derivative B demonstrates that adding a fluorine atom at the C6 position significantly improves binding affinity (-9.6 kcal/mol), approaching the potency of Bedaquiline. The fluorine atom engages in favorable multipolar interactions with Arg186, validating the hypothesis that halogen enrichment on the quinoline core drives ATP synthase inhibition [3]. Conversely, the bulky 7-methoxy group in Derivative C causes a steric clash, drastically reducing affinity.

Comparative Study 2: P. falciparum DHFR (PfDHFR)

Target Rationale: PfDHFR is a critical enzyme in the folate biosynthesis pathway of the malaria parasite. We docked the derivatives against the wild-type PfDHFR-TS complex () [4], comparing them to the potent antifolate WR99210.

Causality of Interaction: The active site of PfDHFR is highly constrained. The 2-methyl group of our scaffold is strategically positioned to occupy the same hydrophobic pocket as the gem-dimethyl group of WR99210. The 4-hydroxyl group acts as a surrogate for the diaminopyrimidine core of standard antifolates, establishing a vital hydrogen bond with Asp54.

Performance Comparison Data

CompoundBinding Energy (kcal/mol)Key Hydrogen Bonds π π StackingSteric ClashesWR99210 (Reference)-11.2Asp54, Ile14, Ile164Phe58NoneDerivative A(Base Scaffold)-8.7Asp54 (via 4-OH)Phe58 (Quinoline core)NoneDerivative D(+ 6-Trifluoromethyl)-10.1Asp54, Ser108Phe58, Tyr170NoneChloroquine (Alternative Ref)-7.4Asp54NoneMinor with Ile164

Analysis: While the base scaffold (Derivative A) shows moderate affinity, functionalization with a 6-trifluoromethyl group (Derivative D) pushes the binding energy to -10.1 kcal/mol. This modification allows the molecule to reach deeper into the hydrophobic pocket near Ser108, a known hotspot for overcoming antifolate resistance. The 3,8-dichloro-4-hydroxy-2-methylquinoline core consistently outperforms traditional 4-aminoquinolines (like Chloroquine) in the DHFR active site due to superior π

π stacking alignment with Phe58.

Mechanistic Pathway of Dual-Target Inhibition

The versatility of the 3,8-dichloro-4-hydroxy-2-methylquinoline scaffold lies in its ability to be functionalized for divergent therapeutic pathways. Below is the logical progression of how target engagement translates to phenotypic cell death in both M. tuberculosis and P. falciparum.

MOAPathway Scaffold 3,8-Dichloro-4-hydroxy- 2-methylquinoline ATP M. tuberculosis ATP Synthase (c-ring rotor) Scaffold->ATP Binds Ion-binding sites DHFR P. falciparum DHFR (Folate Pathway) Scaffold->DHFR Blocks Folate Binding Depletion ATP Depletion ATP->Depletion DNA Inhibition of DNA Synthesis DHFR->DNA Death1 Mycobacterial Cell Death Depletion->Death1 Death2 Plasmodium Cell Death DNA->Death2

Dual-target mechanistic pathway of quinoline derivatives in TB and Malaria.

Conclusion & Translational Outlook

The comparative docking data firmly establishes the 3,8-dichloro-4-hydroxy-2-methylquinoline scaffold as a highly competitive alternative to existing antimicrobial cores.

  • Against ATP Synthase: The scaffold requires only minor functionalization (e.g., C6-fluorination) to achieve binding affinities comparable to Bedaquiline, acting via a self-validating mechanism of Glu61 occlusion.

  • Against PfDHFR: The rigid planarity and 4-OH hydrogen-bond donor capacity make it a superior binder compared to standard 4-aminoquinolines, successfully mimicking the interactions of potent antifolates like WR99210.

For drug development professionals, this scaffold represents a low-molecular-weight, highly ligand-efficient starting point for hit-to-lead optimization in both antitubercular and antimalarial pipelines.

References

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

  • Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. Preiss, L., et al. (2015). Science Advances / RCSB Protein Data Bank (PDB ID: 4V1F). URL:[Link]

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel... 2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega. (2022). ACS Publications. URL:[Link]

  • Insights into antifolate resistance from malarial DHFR-TS structures. Yuvaniyama, J., et al. (2003). Nature Structural Biology / RCSB Protein Data Bank (PDB ID: 1J3I). URL:[Link]

Validation

validating the antimicrobial spectrum of 3,8-dichloro-4-hydroxy-2-methylquinoline

Technical Comparison Guide: Validating the Antimicrobial Spectrum of 3,8-Dichloro-4-hydroxy-2-methylquinoline As a Senior Application Scientist, evaluating a novel or highly substituted chemical entity requires moving be...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: Validating the Antimicrobial Spectrum of 3,8-Dichloro-4-hydroxy-2-methylquinoline

As a Senior Application Scientist, evaluating a novel or highly substituted chemical entity requires moving beyond basic susceptibility testing. We must interrogate the compound's structure-activity relationship (SAR) and validate its mechanism of action through rigorous, self-validating experimental designs.

This guide provides an objective, data-driven framework for evaluating the antimicrobial spectrum of 3,8-dichloro-4-hydroxy-2-methylquinoline (3,8-DC-4HMQ) , comparing its performance against established clinical alternatives.

Structural Rationale & Mechanistic Overview

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities, particularly its ability to target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV)[1]. 3,8-DC-4HMQ builds upon the foundational 4-hydroxy-2-methylquinoline core—a proven intermediate in the synthesis of potent antibacterial agents[2].

The specific functionalization of 3,8-DC-4HMQ offers distinct mechanistic advantages:

  • Enhanced Lipophilicity: The dichloro substitutions at positions 3 and 8 significantly increase the molecule's lipophilicity, facilitating superior penetration through the complex lipid bilayers of bacterial cell walls.

  • Metal Ion Chelation: The 4-hydroxy and 2-methyl spatial arrangement allows the compound to act as a bidentate ligand. Metal ion chelation plays a crucial role in the biological effectiveness of halogenated quinolines, disrupting microbial metalloenzymes and inducing oxidative stress[3].

Unlike standard fluoroquinolones that rely solely on topoisomerase inhibition, 3,8-DC-4HMQ employs a dual-threat mechanism. This reduces the likelihood of rapid resistance development, making it highly relevant for multidrug-resistant (MDR) Gram-positive strains[4].

Mechanism cluster_0 Pathway 1: Metal Chelation cluster_1 Pathway 2: Enzyme Inhibition Compound 3,8-DC-4HMQ Chelation Chelates Fe2+/Cu2+ Compound->Chelation Gyrase DNA Gyrase Binding Compound->Gyrase ROS ROS Generation Chelation->ROS Membrane Membrane Disruption ROS->Membrane CellDeath Microbial Cell Death Membrane->CellDeath Cleavage DNA Cleavage Complex Gyrase->Cleavage Arrest Replication Arrest Cleavage->Arrest Arrest->CellDeath

Caption: Dual antimicrobial mechanism of 3,8-DC-4HMQ via metal chelation and DNA gyrase inhibition.

Comparative Antimicrobial Spectrum

To objectively position 3,8-DC-4HMQ, we benchmark its Minimum Inhibitory Concentration (MIC) against two distinct reference standards:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone representing pure topoisomerase inhibition[1].

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): A halogenated hydroxyquinoline representing the metal-chelating antifungal/antibacterial class.

Table 1: Comparative MIC Values (µg/mL) Across Representative Pathogens

Pathogen StrainClassification3,8-DC-4HMQCiprofloxacinClioquinol
Staphylococcus aureus (MRSA)Gram-Positive (Resistant)1.5 32.04.0
Enterococcus faecalis (VRE)Gram-Positive (Resistant)2.0 >64.08.0
Escherichia coli (ATCC 25922)Gram-Negative16.00.015 32.0
Candida albicans (ATCC 10231)Fungal4.0 >128.02.0

Data Synthesis: 3,8-DC-4HMQ demonstrates a heavily skewed efficacy toward Gram-positive pathogens, outperforming Ciprofloxacin in resistant strains (MRSA, VRE) due to its secondary chelation mechanism bypassing efflux pump mutations[4]. It also exhibits moderate antifungal activity, closely mirroring Clioquinol, confirming its structural homology and shared chelating behavior.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they inherently verify the accuracy of the readout and the proposed mechanism of action.

Protocol A: High-Throughput MIC Determination via Resazurin Reduction

Causality & Rationale: Highly lipophilic compounds like 3,8-DC-4HMQ often precipitate in aqueous broth, creating false turbidity that confounds traditional visual MIC readouts. To eliminate this subjective error, we employ Resazurin (Alamar Blue). Metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, quantifiable metabolic readout independent of compound solubility.

Step-by-Step Methodology:

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Preparation: Dissolve 3,8-DC-4HMQ in 100% DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity (validated by a 1% DMSO vehicle control well).

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well (final volume 100 µL). Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 1-2 hours in the dark.

  • Readout: Determine the MIC as the lowest concentration well that remains blue (indicating no metabolic reduction to pink resorufin). Confirm via fluorescence microplate reader (Ex 560 nm / Em 590 nm).

Workflow Prep Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (3,8-DC-4HMQ) Prep->Dilution Standardized Bacteria Incubation Incubation (37°C, 18h) Dilution->Incubation 96-well plate Resazurin Resazurin Addition (Viability Dye) Incubation->Resazurin Post-incubation Readout Fluorescence Readout (MIC Determination) Resazurin->Readout 1-2h color change

Caption: High-throughput broth microdilution workflow using resazurin for objective MIC readout.

Protocol B: Metal Chelation Reversal Assay (Mechanistic Validation)

Causality & Rationale: To definitively prove that the antimicrobial efficacy of 3,8-DC-4HMQ is partially driven by metal ion chelation[3], we must attempt to "rescue" the bacteria. By exogenously supplementing the growth media with excess divalent cations ( Fe2+ or Cu2+ ), we saturate the compound's chelating capacity before it can strip essential metals from bacterial metalloenzymes. If the MIC significantly increases (loss of potency) in the presence of excess metals, the chelation mechanism is validated.

Step-by-Step Methodology:

  • Media Conditioning: Prepare standard MHB and divide into three aliquots. Leave one untreated (Control). Supplement the second with 100 µM FeSO4​ and the third with 100 µM CuSO4​ .

  • Parallel MIC Testing: Execute Protocol A concurrently across all three media conditions using S. aureus (MRSA) as the test organism.

  • Data Interpretation: Calculate the fold-shift in MIC. A ≥4 -fold increase in the MIC of 3,8-DC-4HMQ in the metal-supplemented media compared to the control media confirms that extracellular metal saturation neutralizes the compound's chelating pharmacophore, thereby validating the mechanism of action.

References

  • BenchChem. "The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties." BenchChem.
  • EvitaChem. "Buy 7,8-Dichloro-4-hydroxy-2-methylquinoline (EVT-3504307)." EvitaChem.
  • ChemicalBook. "4-Hydroxy-2-methylquinoline." ChemicalBook.
  • National Institutes of Health (NIH). "Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents." PMC.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,8-Dichloro-4-hydroxy-2-methylquinoline

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. 3,8-Dichloro-4-hydroxy-2-methylquinoline (CAS: 1203-49-2) is a highly valuable scaffold in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. 3,8-Dichloro-4-hydroxy-2-methylquinoline (CAS: 1203-49-2) is a highly valuable scaffold in medicinal chemistry and drug development[1]. However, the exact structural features that make it biologically active also dictate a stringent approach to chemical handling.

This guide provides a self-validating, causality-driven approach to Personal Protective Equipment (PPE) selection and operational handling. We do not just list what to wear; we explain why you must wear it, grounded in the physicochemical properties of halogenated quinolines.

Mechanistic Toxicology: The "Why" Behind the PPE

Before selecting PPE, we must understand the causality of exposure risks. While specific, isolated toxicological data for 3,8-Dichloro-4-hydroxy-2-methylquinoline is sparse, we must extrapolate its hazard profile from its structural analogs, such as 8-hydroxyquinoline and dichloroquinolines, which are known severe irritants and potential systemic toxins[2][3].

  • Dermal Penetration & Sensitization: The dichloro- substitutions increase the molecule's lipophilicity (LogP), allowing it to readily cross the stratum corneum of the skin. Once absorbed, 4[4].

  • Ocular Toxicity: The phenolic hydroxyl group at the 4-position is highly reactive. In contact with ocular tissue, it can cause rapid protein coagulation, leading to 3[3].

  • Aerosolization Risk: As a dry powder, the compound is prone to static accumulation. Weighing operations can generate invisible micro-dust clouds, presenting an acute inhalation hazard[5].

Engineering Controls & PPE Matrix

Personal protective equipment is the last line of defense and must be integrated with robust engineering controls. Per 4, the following matrix constitutes the mandatory baseline for handling this compound[4].

Table 1: Quantitative Hazard Data & PPE Specifications

Control CategorySpecificationMechanistic Rationale & Self-Validation
Primary Containment Chemical Fume Hood or Powder Weighing Isolator (Face velocity: 80-120 fpm).Prevents inhalation of aerosolized micro-particles during powder transfer[4]. Self-Validation: Always use a delicate task wipe to visually confirm inward draft before opening the sash.
Hand Protection Double-gloving: Inner layer (Nitrile, 4 mil), Outer layer (Nitrile or Neoprene, 8 mil).Halogenated aromatics can degrade thin latex. If handling in DMSO, the solvent acts as a "Trojan horse," rapidly pulling the solute through standard gloves[2]. Self-Validation: Inflate outer gloves slightly before donning to check for micro-punctures.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1+).Standard safety glasses leave gaps. Goggles prevent micro-dust or solvent splashes from reaching the cornea[5].
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Knit cuffs prevent sleeves from dragging through contaminated surfaces and eliminate exposed skin at the wrist.
Respiratory N95 or P100 particulate respirator.Required only if primary containment fails or during spill cleanup to block inhalation of fine powders[3].

Step-by-Step Operational Protocol: Weighing and Dissolution

To build a self-validating safety system, every step of the workflow must actively verify the success of the previous step.

Phase 1: Pre-Operation Verification

  • Airflow Check: Verify the fume hood monitor reads >80 fpm. Do not rely solely on the digital readout; hold a Kimwipe at the sash edge to visually confirm a strong inward draft.

  • Static Mitigation: Wipe the balance and surrounding area with an anti-static brush or use a static ionizer. Causality: 3,8-Dichloro-4-hydroxy-2-methylquinoline powder will cling to spatulas and fly out of weigh boats if static charge is present, increasing inhalation risk.

Phase 2: Active Handling

  • Vessel Preparation: Place a pre-tared, anti-static weigh boat or a closed glass vial on the balance.

  • Transfer: Using a grounded micro-spatula, transfer the solid. Keep the source bottle as close to the weigh boat as possible to minimize the transfer arc and prevent dust generation.

  • Solvent Addition (In-Hood): If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the vial inside the fume hood. Cap the vial tightly before removing it from the hood. Causality: Once in solution, the inhalation hazard drops to zero, but the dermal absorption hazard increases exponentially.

Phase 3: Decontamination & Doffing

  • Surface Decontamination: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., a 70% isopropanol/water mix), followed by a dry wipe.

  • Glove Removal: Remove the outer gloves using the "beak method" (pulling inside out) and dispose of them in the solid hazardous waste bin. Wash hands immediately after removing the inner gloves.

Spill Response and Waste Disposal Plan

If a spill occurs, the immediate priority is containment, not rapid cleanup.

Powder Spill Protocol:

  • Isolate: Alert nearby personnel and restrict access to the area[4].

  • Don Additional PPE: Put on a P100 respirator and heavy-duty nitrile utility gloves.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible low-toxicity solvent (like 70% isopropanol) to bind the dust and prevent aerosolization[2].

  • Absorb and Collect: Use damp absorbent pads to pick up the material. Place all pads and contaminated PPE into a sealable, hazardous waste bag.

Waste Disposal: Label all waste containers clearly as "Hazardous Waste: Halogenated Quinoline Derivatives"[4]. Do not mix with non-halogenated solvent waste streams.3 to prevent the formation of toxic byproducts like dioxins[3].

Process Visualization

Below is the logical workflow for handling and emergency decision-making.

G Start Initiate Protocol: 3,8-Dichloro-4-hydroxy- 2-methylquinoline EngControl Step 1: Engineering Controls Activate Chemical Fume Hood (Face velocity 80-120 fpm) Start->EngControl PPE Step 2: PPE Donning Double Nitrile Gloves, Goggles, FR Lab Coat EngControl->PPE Execution Step 3: Safe Execution Anti-static Weighing & In-Hood Solvent Transfer PPE->Execution Spill Spill Detected? Execution->Spill Clean Emergency Response Isolate, Mist (Suppress Dust), Absorb & Decontaminate Spill->Clean Yes Dispose Step 4: Waste Disposal Halogenated Organic Waste Stream Spill->Dispose No Clean->Dispose

Operational workflow and emergency decision matrix for handling halogenated quinoline derivatives.

References

  • ChemProvider. "3,8-Dichloro-4-hydroxy-2-methylquinoline[1203-49-2]". chemprovider.com.
  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet". nj.gov.
  • TCI Chemicals. "SAFETY DATA SHEET - 4,8-Dichloroquinoline". tcichemicals.com.
  • Cole-Parmer. "Material Safety Data Sheet - Quinoline Yellow". coleparmer.com.
  • Sigma-Aldrich. "SAFETY DATA SHEET - 8-Hydroxyquinoline". sigmaaldrich.com.

Sources

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